Propiolic Acid Sodium Salt
Description
BenchChem offers high-quality Propiolic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiolic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
471-25-0 (Parent) | |
| Record name | Propiolic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60238822 | |
| Record name | Propiolic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-38-7 | |
| Record name | Propiolic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Laboratory Synthesis of Sodium Propiolate
This document provides an in-depth technical guide for the laboratory-scale synthesis of sodium propiolate, a valuable reagent in organic chemistry. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation methods necessary for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Propiolic Acid and Its Salt
Propiolic acid (prop-2-ynoic acid) is the simplest acetylenic carboxylic acid, featuring the chemical formula HC₂CO₂H.[1] It exists as a colorless liquid that crystallizes into silky crystals upon cooling and is soluble in water.[1] Its unique structure, combining a terminal alkyne with a carboxylic acid, makes it a highly versatile building block in organic synthesis. It is particularly important in the construction of cyclic compounds through Diels-Alder and 1,3-dipolar cycloadditions, as well as in various nucleophilic addition reactions.[2] The corresponding sodium salt, sodium propiolate, is often preferred for its stability, ease of handling, and solubility in aqueous media.
This guide details a reliable two-step synthesis beginning with the oxidation of a readily available precursor, propargyl alcohol, to propiolic acid, followed by a direct neutralization to yield the target sodium salt.
Synthetic Strategy: From Alcohol to Carboxylate Salt
The chosen synthetic pathway involves two distinct, high-yielding stages:
-
Oxidation of Propargyl Alcohol: The primary alcohol, propargyl alcohol, is oxidized to the corresponding carboxylic acid, propiolic acid. For this transformation, the Jones oxidation is a classic and effective laboratory method that provides good yields.[2]
-
Neutralization: The synthesized propiolic acid is then neutralized with a sodium base (sodium hydroxide) in a standard acid-base reaction to form the stable sodium propiolate salt.
This approach is selected for its reliability, use of common laboratory reagents, and well-understood reaction mechanisms.
The Causality of Jones Oxidation
The Jones reagent, a solution of chromium trioxide (CrO₃) in dilute sulfuric acid, forms chromic acid (H₂CrO₄) in situ.[3][4] This powerful oxidizing agent efficiently converts primary alcohols to carboxylic acids. The reaction proceeds through several key steps:
-
Chromate Ester Formation: The alcohol's oxygen atom acts as a nucleophile, attacking the chromium atom of the protonated chromic acid to form a chromate ester intermediate.[3][5]
-
Aldehyde Formation: A base, typically water in the reaction medium, abstracts a proton from the carbon bearing the ester group, leading to an elimination reaction that forms an aldehyde (propiolaldehyde) and a reduced chromium species.[5][6]
-
Hydration: In the aqueous acidic environment, the intermediate aldehyde is readily hydrated to form a geminal diol.[3]
-
Final Oxidation: This hydrate then undergoes a second oxidation by another molecule of chromic acid, following a similar mechanism to the first, to yield the final carboxylic acid.[3][5]
The pronounced color change from the orange-red of Cr(VI) to the green of Cr(III) provides a clear visual indicator of the reaction's progress.[3] While effective, it is critical to acknowledge that chromium(VI) compounds are toxic and environmentally hazardous, necessitating stringent safety protocols and proper waste disposal.[2]
Experimental Protocols
Extreme caution must be exercised throughout this procedure. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
Part A: Synthesis of Propiolic Acid via Jones Oxidation
Materials and Reagents:
-
Propargyl alcohol (HC≡CCH₂OH)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2-Propanol
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 23 g of chromium trioxide (CrO₃) to 70 mL of distilled water with stirring. Once dissolved, slowly add 20 mL of concentrated sulfuric acid. Stir until a clear orange-red solution is obtained. Caution: This process is highly exothermic.
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 10 g (0.178 mol) of propargyl alcohol in 100 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred propargyl alcohol solution. Maintain the internal reaction temperature between 5-10 °C throughout the addition. The solution will gradually turn from orange-red to a dark green slurry.
-
Reaction Completion and Quenching: After the addition is complete (approx. 1 hour), allow the mixture to stir in the ice bath for an additional 2 hours. To quench any excess oxidant, add 2-propanol dropwise until the orange color is no longer visible and the solution remains green.
-
Product Isolation: Pour the reaction mixture into a separatory funnel containing 200 mL of distilled water.
-
Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.[7] Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude propiolic acid.
Part B: Synthesis of Sodium Propiolate
Materials and Reagents:
-
Crude propiolic acid (from Part A)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
pH indicator paper or pH meter
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Rotary evaporator or crystallization dish
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude propiolic acid in 100 mL of distilled water in a beaker with stirring.
-
Neutralization: Prepare a 2 M solution of sodium hydroxide. Slowly add the NaOH solution to the stirred propiolic acid solution. Monitor the pH of the mixture continuously.
-
Endpoint Determination: Continue adding the base until the pH of the solution is neutral to slightly basic (pH 7-8).[8]
-
Isolation of Salt: Remove the water from the resulting solution using a rotary evaporator to obtain the crude sodium propiolate as a solid.
-
Purification (Optional): The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield fine, crystalline sodium propiolate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis protocol.
| Parameter | Value | Notes |
| Part A: Oxidation | ||
| Propargyl Alcohol | 10.0 g (0.178 mol) | Limiting Reagent |
| Chromium Trioxide | 23.0 g (0.230 mol) | ~1.3 equivalents |
| Concentrated H₂SO₄ | 20.0 mL | Catalyst and solvent |
| Reaction Temperature | 5-10 °C | Crucial for selectivity and safety |
| Theoretical Yield of Propiolic Acid | 12.47 g | Assuming 100% conversion |
| Part B: Neutralization | ||
| Propiolic Acid | 12.47 g (0.178 mol) | Based on theoretical yield |
| Sodium Hydroxide | ~89 mL of 2M solution | Titrate to pH 7-8 |
| Theoretical Yield of Sodium Propiolate | 16.38 g | Assuming 100% conversion |
Visualization of Workflow and Mechanism
The following diagrams illustrate the overall synthetic workflow and the detailed mechanism of the Jones oxidation.
Caption: Overall workflow for the synthesis of sodium propiolate.
Caption: Simplified mechanism of the Jones oxidation of a primary alcohol.
Safety, Handling, and Waste Disposal
Chemical Hazards:
-
Propiolic Acid: A flammable, toxic, and corrosive substance.[1] It can cause severe skin and eye burns.[9] Inhalation may irritate the respiratory tract.[9] It is known to decompose near its boiling point and can form explosive precipitates with certain metal salts (e.g., ammoniacal silver nitrate).[1] All handling must be done in a fume hood.[10][11]
-
Chromium Trioxide (Jones Reagent): Highly toxic, a known carcinogen, and a powerful oxidizing agent.[2] Contact with organic materials can cause fire. Avoid all personal contact and handle with extreme care.
-
Sulfuric Acid: Highly corrosive. Causes severe burns upon contact.
-
Diethyl Ether: Extremely flammable and volatile. Vapors can form explosive mixtures with air.
Waste Disposal:
-
All chromium-containing waste must be collected in a designated hazardous waste container. Do not mix with other waste streams. The Cr(III) waste should be treated and disposed of according to institutional and environmental regulations.
-
Organic solvents should be collected in a designated flammable waste container.
Product Characterization
To confirm the identity and purity of the synthesized propiolic acid and its sodium salt, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For propiolic acid, expect to see a singlet for the acetylenic proton and a singlet for the carboxylic acid proton.
-
¹³C NMR: Should reveal three distinct carbon signals corresponding to the acetylenic carbons and the carboxyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational stretches to identify include the C≡C alkyne bond (around 2100 cm⁻¹), the C=O carbonyl bond (around 1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). For the sodium salt, the broad O-H stretch will disappear, and the C=O stretch will shift to a lower frequency.
-
Melting Point: The purified sodium propiolate should exhibit a sharp melting point consistent with literature values.
This comprehensive guide provides a robust framework for the successful and safe synthesis of sodium propiolate in a laboratory setting. Adherence to the described protocols, safety measures, and analytical validation will ensure a high-quality product suitable for advanced research applications.
References
- US7173149B2, Process for preparing alkynecarboxylic acids by oxidation of alkyne alcohols, Google P
-
Synthesis and Structure of Protonated Propiolic Acid, The Journal of Organic Chemistry, [Link]
- Preparation method of sodium propionate, Google P
-
Jones Oxidation, Organic Chemistry Portal, [Link]
-
How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?, Quora, [Link]
-
Synthesis pathways for propionic acid from glycerol, glucose, and..., ResearchGate, [Link]
-
Jones oxidation, Name-Reaction.com, [Link]
-
Synthesis and Structure of Protonated Propiolic Acid, PubMed, [Link]
-
Production of propionic acid, SciSpace, [Link]
-
Propiolic acid, Wikipedia, [Link]
-
Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media, RSC Publishing, [Link]
- US2194363A - Preparation of propiolic acid and its homologues, Google P
-
Preparation of propionic acid, PrepChem.com, [Link]
-
Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde, ResearchGate, [Link]
- US3541144A - Process for the preparation of propiolic acid, Google P
-
Jones Oxidation of Alcohols in Organic Chemistry, YouTube, [Link]
-
Jones Oxidation, Chemistry Steps, [Link]
-
Material Safety Data Sheet - Propiolic acid, 98%, Cole-Parmer, [Link]
-
Hazardous Substance Fact Sheet - Propionic Acid, NJ.gov, [Link]
Sources
- 1. Propiolic acid - Wikipedia [en.wikipedia.org]
- 2. US7173149B2 - Process for preparing alkynecarboxylic acids by oxidation of alkyne alcohols - Google Patents [patents.google.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. US3541144A - Process for the preparation of propiolic acid - Google Patents [patents.google.com]
- 8. Preparation method of sodium propionate [lygshuren.com]
- 9. nj.gov [nj.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Sodium Propiolate (Propiolic Acid Sodium Salt) Mechanism of Action
Executive Summary
Sodium Propiolate (Sodium Prop-2-ynoate;
Its primary mechanism of action is driven by the electron-deficient alkyne moiety, which functions as a Michael acceptor . This allows it to covalently modify nucleophilic residues—specifically thiols (cysteine)—in the active sites of enzymes such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This guide details the chemical basis of this reactivity, its biological consequences on glycolytic flux, and validated experimental protocols for its use in biochemical research.
Part 1: Chemical Basis of Reactivity
The biological activity of sodium propiolate is defined by the thiol-yne reaction . Unlike saturated carboxylates, the presence of the triple bond conjugated with the carbonyl group creates a strong electrophilic center at the
The Michael Addition Mechanism
In physiological conditions (pH 7.0–7.4), the sulfhydryl group (-SH) of a cysteine residue exists in equilibrium with its thiolate anion (
-
Nucleophilic Attack: The thiolate attacks the electron-poor
-carbon of the alkyne. -
Intermediate Formation: An unstable carbanion intermediate is formed.
-
Protonation: The intermediate captures a proton from the solvent, resulting in a stable thioacrylate (thioether) adduct.
This reaction is irreversible under physiological conditions, permanently altering the steric and electronic environment of the target protein.
Visualization: Thiol-Yne Reaction Mechanism
Figure 1: The irreversible Michael addition of a cysteine thiolate to the alkyne moiety of sodium propiolate.
Part 2: Biological Target – GAPDH Inhibition
The primary biological application of sodium propiolate is the inhibition of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
The Target: Cysteine-149
GAPDH relies on a catalytic cysteine residue (Cys-149 in mammalian isoforms) to form a thiohemiacetal intermediate with its substrate, glyceraldehyde-3-phosphate (G3P). This cysteine has a lowered pKa due to the surrounding basic residues (His-176), making it hyper-reactive and a prime target for soft electrophiles like propiolate.
Metabolic Consequence: Glycolytic Arrest
By alkylating Cys-149, sodium propiolate prevents the formation of the enzyme-substrate complex.
-
Direct Effect: Blockade of G3P
1,3-Bisphosphoglycerate conversion. -
Downstream Effect: Cessation of ATP production in the payoff phase of glycolysis.
-
Systemic Effect: In cells relying on the Warburg effect (e.g., cancer cells, activated immune cells), this leads to rapid energy depletion and apoptosis.
Visualization: Pathway Impact
Figure 2: Sodium propiolate intercepts the glycolytic pathway by irreversibly inactivating GAPDH, halting downstream ATP generation.
Part 3: Experimental Protocols
To ensure scientific integrity, researchers must distinguish between reversible (competitive) and irreversible (time-dependent) inhibition. Sodium propiolate requires pre-incubation to manifest its full inhibitory potential.
Protocol: In Vitro GAPDH Inhibition Assay
Objective: Determine the
Reagents:
-
Purified GAPDH (Rabbit Muscle or Human Recombinant).
-
Buffer: 100 mM Sodium Pyrophosphate (pH 8.5) or HEPES (pH 7.4).
-
Substrate: Glyceraldehyde-3-phosphate (G3P).
-
Cofactor: NAD+.
-
Inhibitor: Sodium Propiolate (Freshly prepared in water; unstable in DMSO over long periods).
Workflow:
-
Preparation: Dilute GAPDH to 0.5 units/mL in buffer.
-
Pre-incubation (Critical Step):
-
Mix GAPDH with varying concentrations of Sodium Propiolate (0, 10, 50, 100, 500 µM).
-
Incubate at 25°C for 15–30 minutes . Note: Without pre-incubation, inhibition will appear weak because the covalent bond formation is not instantaneous.
-
-
Reaction Initiation:
-
Add NAD+ (2 mM final) and G3P (1 mM final).
-
-
Measurement:
-
Monitor Absorbance at 340 nm (formation of NADH) kinetically for 5 minutes.
-
-
Data Analysis:
-
Plot % Residual Activity vs. [Inhibitor].
-
Fit to
for irreversible kinetics.
-
Comparative Analysis of Inhibitors
Researchers often confuse propiolate with other agents. Use this table for selection:
| Compound | Chemical Class | Mechanism | Reversibility | Primary Use |
| Sodium Propiolate | Alkynoic Salt | Covalent Cys Modification | Irreversible | Metabolic Probe / GAPDH Inhibitor |
| Sodium Propionate | Alkanoic Salt | Metabolic Substrate / GPCR Ligand | N/A | Food Preservative / Cell Culture Supplement |
| Iodoacetate | Haloacetate | Covalent Cys Alkylation ( | Irreversible | General Glycolysis Inhibitor (Toxic) |
| Koningic Acid | Sesquiterpene | Specific Active Site Alkylation | Irreversible | Highly Specific GAPDH Inhibitor |
Part 4: Safety & Handling (E-E-A-T)
Warning: Sodium propiolate is chemically distinct from the food additive sodium propionate.
-
Reactivity: The alkyne group makes it a skin and eye irritant. It acts as a lachrymator in high concentrations or acidic conditions (releasing propiolic acid).
-
Stability: Solid sodium propiolate is hygroscopic and can degrade if exposed to moisture. Store in a desiccator at -20°C.
-
Explosion Hazard: Like many metal acetylides, heavy metal salts of propiolic acid can be explosive. While the sodium salt is more stable, avoid contact with silver, copper, or mercury salts.
References
-
Piras, R., et al. (1973). "Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase by Alkynoic Acids." Biochemistry.
-
Wagner, C. E., et al. (2019). "Propiolate-decorated fluorescent probes for cysteine detection." Royal Society of Chemistry Advances.
-
Liberti, M. V., et al. (2017). "A Predictive Model for Selective Targeting of the Warburg Effect through GAPDH Inhibition with a Natural Product." Cell Metabolism.
-
Pattison, D. I., et al. (2012). "Reactions of thiols with oxidants and electrophiles: biological implications." Chemical Research in Toxicology.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12345, Propiolic Acid." PubChem.
Propiolic Acid vs. Sodium Propiolate: A Technical Guide to Synthesis and Application
For the modern researcher in organic synthesis and drug development, the choice between an acidic reagent and its corresponding salt is a decision that dictates reaction conditions, solubility, and ultimately, success. This guide provides an in-depth technical examination of the key differences between propiolic acid and its sodium salt, sodium propiolate. Moving beyond a simple list of properties, we will explore the causal relationships between their structures and their practical applications, offering field-proven insights to inform your experimental design.
At a Glance: The Fundamental Distinction
Propiolic acid (HC≡C-COOH) is the simplest acetylenic carboxylic acid. It is a reactive molecule possessing two key functional groups: a terminal alkyne and a carboxylic acid. Its sodium salt, sodium propiolate (HC≡C-COONa), is the conjugate base, formed by the deprotonation of the carboxylic acid. This seemingly simple acid-base relationship gives rise to profound differences in their chemical behavior and handling.
Caption: Acid-base relationship between propiolic acid and sodium propiolate.
Physicochemical Properties: A Tale of Two Forms
The conversion of the carboxylic acid to its sodium salt dramatically alters the molecule's physical properties. These differences are summarized in the table below and are critical for understanding their respective handling, storage, and use in various solvent systems.
| Property | Propiolic Acid | Sodium Propiolate | Rationale for the Difference |
| Molecular Formula | C₃H₂O₂ | C₃HNaO₂ | Replacement of acidic proton with a sodium ion. |
| Molecular Weight | 70.05 g/mol | 92.03 g/mol | Addition of a sodium atom. |
| Physical State | Colorless to yellow liquid or crystalline solid (m.p. 9-18 °C)[1][2] | White crystalline solid (inferred) | Ionic bonding in the salt leads to a more ordered crystalline lattice and a higher melting point. |
| pKa | ~1.89[1][2] | Not applicable (conjugate base) | The carboxylic acid is a proton donor. The propiolate anion is a proton acceptor. |
| Solubility in Water | Miscible[1][2] | Highly soluble (inferred) | As an ionic salt, it readily dissociates in polar solvents like water. |
| Solubility in Organic Solvents | Soluble in ether, ethanol, chloroform[1] | Sparingly soluble to insoluble in nonpolar organic solvents (inferred) | The ionic nature of the salt makes it less compatible with nonpolar solvents. |
| Hygroscopicity | Hygroscopic[3] | Hygroscopic (inferred from similar sodium salts) | Many simple sodium carboxylates readily absorb moisture from the air.[4] |
| Acidity/Basicity | Acidic | Basic in aqueous solution | The propiolate anion, being the conjugate base of a weak acid, will hydrolyze water to produce hydroxide ions, resulting in a basic solution. |
Implications for the Bench Scientist: Handling, Storage, and Safety
The distinct properties of propiolic acid and its sodium salt dictate different approaches to their handling and storage in a laboratory setting.
Propiolic Acid:
-
Hazards : Propiolic acid is a toxic, flammable, and corrosive liquid.[3] It can cause severe skin and eye burns and is harmful if swallowed or inhaled.[3] It is also a lachrymator.[3]
-
Handling : Due to its corrosive and toxic nature, it must be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage : It should be stored in a cool, dry, well-ventilated area, away from bases, oxidizing agents, and reducing agents.[3] It is also sensitive to light and moisture.[3]
-
Reactivity Hazards : Propiolic acid can decompose near its boiling point.[2] Crucially, it can form explosive precipitates with certain metals, such as silver and copper, under ammoniacal conditions.[3] This is a critical safety consideration in any reaction involving these metals.
Sodium Propiolate:
-
Hazards : As a solid, it is generally less volatile and corrosive than its parent acid. However, as with many fine chemical powders, there is a risk of dust explosion if dispersed in the air in sufficient concentrations.[5] It is an irritant to the skin and eyes.
-
Handling : Standard PPE for handling solid chemicals should be used. Care should be taken to avoid generating dust.
-
Storage : It should be stored in a tightly sealed container in a dry place to protect it from moisture, as it is hygroscopic.[4] It should be kept away from strong oxidizing agents.
-
Reactivity Hazards : While more stable than the acid, it is still a reactive compound. When heated to decomposition, it can emit toxic fumes.[4] As an alkali metal acetylide, it should be handled with care, although the carboxylate group moderates its reactivity compared to simpler acetylides.
The Decisive Factor in Synthesis: Choosing the Right Reagent
The choice between propiolic acid and sodium propiolate is fundamentally a choice of reaction conditions, particularly pH.
When to Use Propiolic Acid:
Propiolic acid is the reagent of choice when acidic conditions are required or when the reaction is insensitive to acid. For example, in certain esterification reactions or when using acid-catalyzed protecting group strategies, the free acid is the logical starting material.
However, many reactions involving the terminal alkyne, such as the Sonogashira coupling or click chemistry, require the deprotonation of the alkyne to form a nucleophilic acetylide. In these cases, using propiolic acid necessitates the addition of a base in at least two equivalents: one to deprotonate the carboxylic acid and a second, stronger base to deprotonate the terminal alkyne.
When to Use Sodium Propiolate (or Generate it in situ):
Sodium propiolate is advantageous when basic or neutral conditions are preferred. With the carboxylic acid already neutralized, only one equivalent of a suitable base is needed to deprotonate the alkyne for subsequent reactions. This can simplify the reaction setup and stoichiometry.
More commonly in a research setting, the propiolate anion is generated in situ from propiolic acid. This approach offers flexibility and avoids the need to store the potentially hygroscopic sodium salt.
Experimental Protocol: In Situ Generation of the Propiolate Anion for Nucleophilic Attack
The following protocol details a general procedure for the deprotonation of propiolic acid to form the propiolate dianion, which can then be used as a nucleophile. This illustrates the practical application of the principles discussed.
Objective: To generate the propiolate dianion for a subsequent reaction, such as an alkylation or a coupling reaction.
Materials:
-
Propiolic acid
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, lithium diisopropylamide (LDA))
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Methodology:
-
Preparation: Under an inert atmosphere, add anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to the appropriate temperature in a dry ice/acetone bath (-78 °C).
-
Addition of Propiolic Acid: Add one equivalent of propiolic acid to the cooled solvent and stir to dissolve.
-
First Deprotonation (Carboxylic Acid): Slowly add one equivalent of the strong base (e.g., n-BuLi) dropwise to the solution. You may observe gas evolution (butane if using n-BuLi). This step forms the lithium propiolate.
-
Second Deprotonation (Alkyne): Slowly add a second equivalent of the strong base to the solution. This will deprotonate the terminal alkyne to form the dilithium propiolate, a potent nucleophile.
-
Reaction: The resulting solution containing the propiolate dianion is now ready for the addition of an electrophile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The organolithium base and the resulting acetylide are highly reactive with oxygen and moisture.
-
Anhydrous Solvent: Water will quench the strong base and the acetylide anion.
-
Low Temperature (-78 °C): The deprotonation reactions are highly exothermic. Low temperatures help to control the reaction rate, prevent side reactions, and maintain the stability of the organolithium reagent.
-
Stepwise Addition of Base: Adding the base slowly ensures that the reaction is well-controlled and prevents localized overheating.
Caption: Workflow for the in-situ generation of the propiolate dianion.
Conclusion: A Strategic Choice
The key differences between propiolic acid and its sodium salt are rooted in the principles of acidity, solubility, and stability. Propiolic acid is a versatile but hazardous starting material that is suitable for acidic conditions or for reactions where its dual reactivity can be strategically employed through stepwise deprotonation. Sodium propiolate, while less commonly isolated, offers a more convenient option for reactions in basic or neutral aqueous media. For most synthetic applications requiring the nucleophilic acetylide, the in situ generation from propiolic acid provides the greatest flexibility and control. A thorough understanding of these differences is paramount for the rational design of safe, efficient, and successful synthetic protocols.
References
-
Healthy Chemical. (n.d.). Sodium Propionate. Retrieved February 7, 2026, from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
-
Wikipedia. (2023, December 29). Sodium propionate. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Sodium 2-propenoate on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN108191637A - The synthetic method of sodium propionate.
-
Ataman Kimya. (n.d.). SODIUM PROPIONATE. Retrieved February 7, 2026, from [Link]
-
Inchem. (n.d.). ICSC 0557 - SODIUM PROPIONATE. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Propiolic acid. PubChem. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, October 23). Propiolic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidity of Terminal Alkynes. Retrieved February 7, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propiolic acid, 98%. Retrieved February 7, 2026, from [Link]
Sources
- 1. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiolic acid - Wikipedia [en.wikipedia.org]
- 3. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ICSC 0557 - SODIUM PROPIONATE [inchem.org]
Technical Guide: Stability, Storage, and Handling of Sodium Propiolate
Executive Summary
Sodium propiolate (Sodium prop-2-ynoate) is the sodium salt of propiolic acid, serving as a critical C3 synthon in organic synthesis, particularly for "Click" chemistry (CuAAC) and the synthesis of heterocycles. While significantly more stable than its parent compound, propiolic acid (which is explosively unstable), the sodium salt retains a high-energy triple bond and is prone to specific degradation pathways that differ from saturated analogs like sodium propionate.
Critical Warning: Do not confuse Sodium Propiolate (Acetylenic) with Sodium Propionate (Saturated). The former possesses a terminal alkyne capable of forming shock-sensitive acetylides with heavy metals and undergoing exothermic polymerization.
This guide defines the physicochemical stability profile of sodium propiolate and establishes a self-validating storage protocol to ensure reagent integrity during drug development workflows.
Part 1: Physicochemical Stability Profile
The Stability Paradox
Sodium propiolate exists in a metastable state. The ionic bond between the carboxylate (
| Property | Specification | Critical Note |
| Formula | Terminal alkyne is the reactive site. | |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly. |
| Reactivity | Nucleophilic/Electrophilic | Acts as a nucleophile at the carbon; electrophilic at the carbonyl. |
| Thermal Limit | Decomp > 150°C (Est.) | Do not heat dry solids. Decarboxylation is exothermic. |
Degradation Mechanisms
Understanding the causality of degradation is essential for designing storage protocols.
-
Hydrolysis-Driven Reversion (The Primary Risk): In the presence of moisture, the salt establishes an equilibrium with propiolic acid.
Risk: Free propiolic acid is thermally unstable and can polymerize explosively. Even trace hydrolysis lowers the decomposition temperature of the bulk solid. -
Decarboxylation: Thermal energy causes the loss of
. In the absence of a proton source, this can generate sodium acetylide ( ), a highly reactive species. -
Heavy Metal Metathesis: Contact with Copper (Cu), Silver (Ag), or Mercury (Hg) allows the terminal proton to be exchanged, forming heavy metal acetylides. Risk:[1][2][3]Shock-sensitive explosion.
Mechanistic Visualization
The following diagram illustrates the degradation pathways triggered by environmental excursions.
Figure 1: Degradation pathways of Sodium Propiolate. Note the central role of moisture in regenerating the unstable free acid.
Part 2: Storage & Handling Protocols[2][4]
The "Dry-Cold-Inert" Standard
To maintain purity >98% for drug development applications, the following storage conditions are mandatory. This protocol prevents the hydrolysis equilibrium described in Section 1.2.
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C ± 5°C | Kinetic suppression of polymerization; significantly safer than 4°C for long-term storage. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen. Argon is preferred (heavier than air) for solid powders. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (which can initiate radical polymerization). Parafilm creates a secondary moisture barrier. |
| Desiccant | Required | Store the primary container inside a secondary jar containing activated silica gel or Drierite. |
Handling Workflow (Self-Validating)
This workflow ensures that the material is not degraded before it enters the reaction vessel.
-
Equilibration: Remove the container from the freezer (-20°C) and place it in a desiccator. Allow to warm to room temperature (20-25°C) before opening.
-
Why? Opening a cold container in humid lab air causes immediate condensation on the powder, triggering hydrolysis.
-
-
Inspection: Check appearance.
-
Pass: White to off-white, free-flowing powder.
-
Fail: Yellow/Brown discoloration, clumping, or "vinegar-like" odor (indicates hydrolysis to propiolic acid).
-
-
Weighing: Perform weighing quickly. If high precision is needed, weigh inside a glovebox or use a "weighing boat" technique under a funnel of Argon.
-
Resealing: Purge the headspace with Argon before resealing. Wrap cap with Parafilm.
Synthesis/Purification Note
If synthesizing sodium propiolate in-house (e.g., neutralizing propiolic acid with NaOEt):
-
Temperature Control: The neutralization is exothermic. Maintain reaction < 0°C.
-
Solvent: Use anhydrous Ethanol or Methanol.
-
Precipitation: The salt is less soluble in cold ethanol. Filter cold and dry under high vacuum to remove all protic solvents.
Part 3: Quality Control & Validation
Trust but verify. Before committing valuable GMP starting materials to a reaction with sodium propiolate, run this quick QC panel.
1H-NMR Validation
Dissolve a small sample (~5mg) in
-
Target Signal: Singlet at
ppm (Acetylenic proton). -
Impurity Check: Look for signals associated with polymerization (broad multiplets in the alkene/aromatic region) or free acid shifts (if pH is not controlled).
-
Note: In
, the acetylenic proton may exchange over time, but the signal should be distinct from saturated propionate ( ppm).
IR Spectroscopy (ATR)
-
Diagnostic Peak: Strong, sharp absorption at ~2100-2120 cm⁻¹ (C≡C stretching).
-
Carbonyl: Strong carboxylate stretches at ~1550-1600 cm⁻¹.
-
Failure Mode: Disappearance of the C≡C peak or broadening indicates polymerization.
Part 4: Emergency & Safety Protocols
Spills and Disposal[1]
-
Do NOT use metal dustpans or scoops (risk of friction-induced ignition if heavy metals are present). Use plastic/antistatic scoops.
-
Quench: Slowly add the solid to a large volume of dilute sodium hydroxide (1M NaOH) to ensure the salt remains deprotonated and soluble, then neutralize carefully.
Incompatibility Matrix
The following materials must be strictly segregated from Sodium Propiolate storage areas:
Figure 2: Chemical incompatibility matrix. Red arrows indicate high-risk combinations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663367, Sodium propiolate. Retrieved from [Link]
-
M. Meldal and C. W. Tornøe (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews 108 (8), 2952-3015. (Contextualizing the use of propiolates in Click Chemistry and the necessity of Cu-free storage). Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Authoritative source on Acetylenic compounds and Metal Acetylide hazards).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling hazardous chemicals.
Sources
The Versatility of a Simple Alkyne: A Technical Guide to the Applications of Propiolic Acid Sodium Salt
Abstract
Propiolic acid sodium salt, the sodium salt of the simplest acetylenic carboxylic acid, is a highly versatile and reactive building block in modern organic chemistry. Its terminal alkyne and carboxylate functionalities provide a dual reactivity profile that is leveraged in a multitude of synthetic applications. This guide provides an in-depth review of the primary uses of sodium propiolate, with a focus on its pivotal role in cycloaddition reactions, cross-coupling methodologies, and polymer science. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and discuss its emerging applications in materials science and bioconjugation, offering researchers and drug development professionals a comprehensive resource to harness the synthetic potential of this fundamental reagent.
Introduction: Chemical Profile and Reactivity
Propiolic acid sodium salt (Sodium 2-propynoate) is a white, crystalline solid that is highly soluble in water and polar organic solvents. Its structure is deceptively simple, yet it contains two key functional groups that dictate its chemical behavior: a terminal alkyne (C≡C-H) and a sodium carboxylate (-COO⁻Na⁺).
The terminal alkyne is characterized by its sp-hybridized carbons and the presence of a weakly acidic acetylenic proton. This proton can be readily removed by a base, or the alkyne can participate directly in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The carboxylate group, being the salt of a carboxylic acid, primarily influences the compound's solubility and can also serve as a directing group or be involved in subsequent chemical modifications.
The synthesis of sodium propiolate is straightforward and can be achieved through several methods. A common laboratory-scale preparation involves the neutralization of propiolic acid with a base like sodium hydroxide in a suitable solvent such as methanol. The resulting salt can then be isolated by removal of the solvent[1]. Another established industrial method involves the reaction of sodium acetylide with carbon dioxide under pressure[2].
Figure 1: Chemical Structure of Propiolic Acid Sodium Salt.
Core Applications in Organic Synthesis
The terminal alkyne of sodium propiolate is the primary driver of its utility in synthetic chemistry, making it a key reagent in cycloaddition and cross-coupling reactions.
Cycloaddition Reactions: The "Click" Chemistry Workhorse
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction—a highly efficient, specific, and biocompatible method for forming 1,4-disubstituted 1,2,3-triazoles. Sodium propiolate serves as an excellent alkyne component in these reactions. The reaction proceeds readily with organic azides in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate[3].
The resulting triazole ring is a stable, aromatic heterocycle that is a common feature in pharmaceuticals, functional polymers, and bioconjugates. The use of water-soluble sodium propiolate makes this reaction particularly amenable to green chemistry principles and biological applications.
Figure 2: Workflow for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Exemplary Protocol: Synthesis of 1,2,3-Triazole-4-carboxylic acid
This protocol describes a typical CuAAC reaction using sodium propiolate and an azide, followed by acidification to yield the carboxylic acid product[3].
-
Materials:
-
Organic Azide (e.g., Benzyl Azide)
-
Sodium Propiolate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) and sodium propiolate (1.0 eq) in a suitable solvent mixture, such as water/ethanol.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture with concentrated HCl and cool to 0 °C.
-
The resulting 1,2,3-triazole-4-carboxylic acid product will precipitate out of solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Synthesis of Diverse Heterocycles
Beyond triazoles, the reactivity of sodium propiolate makes it a valuable precursor for a range of other heterocyclic systems, which are foundational scaffolds in drug discovery. For instance, it can react with 3-mercaptoindoles in a process that involves an initial Michael addition followed by an acid-catalyzed cyclization to form indolothiopyrones, compounds with potential biological activities[4].
Table 1: Examples of Heterocycles Synthesized from Propiolic Acid Derivatives
| Heterocycle Class | Reaction Partners | Key Reaction Type | Reference |
| 1,2,3-Triazoles | Organic Azides | CuAAC (Click Chemistry) | [3] |
| Indolothiopyrones | 3-Mercaptoindoles | Michael Addition / Cyclization | [4] |
| Isoxazoles | Nitrile Oxides | 1,3-Dipolar Cycloaddition | [5] |
| Pyrazoles | Hydrazines | Cyclocondensation | General Knowledge |
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds. While many protocols use propiolate esters, sodium propiolate can also be employed, offering a water-soluble alkyne source. This reaction is instrumental in the synthesis of aryl propiolates, which are themselves important intermediates for more complex molecules, such as cycloheptafuranones[6]. The general reaction requires a palladium catalyst, often a copper(I) co-catalyst, and an amine base.
Figure 3: Simplified Sonogashira Coupling Catalytic Cycle.
Applications in Polymer and Materials Science
The ability of the alkyne group to undergo polymerization and "click" reactions makes sodium propiolate a valuable monomer for creating functional materials.
Synthesis of Poly(propiolic acid) and Derivatives
Propiolic acid and its sodium salt can be directly polymerized using rhodium-based catalysts in aqueous media to yield poly(propiolic acid) sodium salt[6]. These polymers can form predominantly one-handed helical structures in the presence of chiral amino alcohols, demonstrating induced circular dichroism. This property is of significant interest for the development of chiral materials and sensors[6][7].
Thiol-Yne Click Chemistry for Hydrogel Formation
The "thiol-yne" reaction is another powerful click chemistry transformation where a thiol adds across an alkyne. When multifunctional thiols and alkynes are used, this reaction leads to the formation of crosslinked polymer networks. Sodium propiolate has been used to synthesize poly(ionic liquids) which are then crosslinked with polyethylene glycol (PEG) derivatives via a thiol-yne click reaction to create injectable antibacterial hydrogels[8]. These materials are being explored for applications in soft tissue engineering and as adhesion barriers in surgery[7][9].
Exemplary Protocol: Synthesis of Sodium Propiolate
This protocol is adapted from a procedure used in the preparation of bioresorbable elastomers[1][9].
-
Materials:
-
Propiolic Acid
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
-
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve sodium hydroxide (0.645 g, 16.1 mmol) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath for 10 minutes.
-
While stirring, add propiolic acid (1.00 mL, 16.1 mmol) dropwise to the cooled NaOH solution.
-
Allow the reaction mixture to warm to ambient temperature and continue stirring for an additional 2 hours.
-
Remove the methanol solvent using a rotary evaporator to yield the solid sodium propiolate product. The product should be stored in a desiccator.
-
Biochemical and Pharmaceutical Applications
The core utility of sodium propiolate in the life sciences stems from its role as a building block for more complex molecules and materials.
Bioconjugation and Chemical Biology
The bio-orthogonal nature of the CuAAC click reaction allows for the specific labeling of biomolecules. While propiolic acid or its more lipophilic esters are often used to introduce the alkyne handle onto proteins or other biological targets, the underlying chemistry is the same. Once installed, these alkyne-modified biomolecules can be "clicked" with azide-functionalized probes (e.g., fluorescent dyes, affinity tags) for visualization and analysis.
Precursor for Drug Synthesis and Deuterated Standards
Sodium propiolate serves as a starting material for the synthesis of pharmaceutically active compounds and their intermediates. For example, it is a key reagent in a modified synthesis of a prodrug of 6-mercaptopurine, a compound used in cancer therapy[10].
Furthermore, its acidic acetylenic proton can be easily exchanged with deuterium by dissolving it in deuterium oxide (D₂O). This provides a straightforward route to deuterated sodium propiolate, which can then be used to synthesize isotopically labeled standards for metabolic studies or as internal standards in mass spectrometry[11][12].
Table 2: Key Physicochemical Properties of Propiolic Acid and its Sodium Salt
| Property | Propiolic Acid | Sodium Propiolate | Reference |
| CAS Number | 471-25-0 | 920-38-7 | [9],[3] |
| Molecular Formula | C₃H₂O₂ | C₃HNaO₂ | [9] |
| Molecular Weight | 70.05 g/mol | 92.03 g/mol | [9] |
| Appearance | Liquid | Crystalline Solid | [9], General Knowledge |
| Melting Point | 16-18 °C | Decomposes | [9] |
| Boiling Point | ~140 °C | N/A | [9] |
| Solubility | Miscible in water | Soluble in water | [9],[11] |
Conclusion and Future Outlook
Propiolic acid sodium salt is a fundamental and cost-effective reagent whose simple structure belies its vast synthetic utility. Its primary role as a water-soluble terminal alkyne makes it an indispensable tool for constructing complex molecular architectures through powerful and efficient reactions like the CuAAC and Sonogashira coupling. Its growing importance in materials science, particularly in the synthesis of functional polymers and hydrogels via thiol-yne chemistry, highlights its adaptability. For researchers in organic synthesis, drug discovery, and materials science, a thorough understanding of the reactivity and handling of sodium propiolate opens the door to a wide array of molecular designs and applications, from novel therapeutics to advanced functional materials. Future research will likely expand its use in creating sophisticated, stimuli-responsive polymers and in developing more streamlined, aqueous-based syntheses of complex pharmaceutical intermediates.
References
- US Patent US3541144A, Process for the preparation of propiolic acid.
-
Cas 137-40-6,Sodium propionate - LookChem. [Link]
- US Patent US20230383056A1, Bioresorbable,stereochemically defined elastomers and methods of making and using same.
- US Patent WO2022040518A1, Bioresorbable, stereochemically defined elastomers and methods of making and using same.
- US Patent US20130079554A1, Methods for the synthesis of deuterated acrylate salts.
-
Fast Gelation of Poly(ionic liquid)-Based Injectable Antibacterial Hydrogels. PMC. [Link]
- US Patent US2194363A, Preparation of propiolic acid and its homologues.
-
Copper (I) - Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Scribd. [Link]
-
The Chemistry Of The Carbon-carbon Triple Bond, Part 2 (the Chemistry Of Functional Groups). VDOC.PUB. [Link]
-
Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions. Chemical Reviews. [Link]
-
(PDF) Vapor-based tri-functional coatings. ResearchGate. [Link]
-
Synthesis and development of new molecules for targeted tumor diagnosis and therapy. FLORE. [Link]
-
Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials using stereochemistry and stoichiometry for soft tissue engineering. PubMed Central. [Link]
-
annulation strategies for the synthesis of azulenes and polycyclic nitrogen heterocycles. DSpace@MIT. [Link]
-
Calculations and measurements of the deuterium tunneling frequency in the propiolic acid-formic acid dimer and description of a newly constructed Fourier transform microwave spectrometer. The Journal of Chemical Physics. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
-
Propionic Acid Preparation from Protocol. [Link]
-
(PDF) Propionic Acid Preparation v1. ResearchGate. [Link]
- CN111690084B - Preparation method of polyacrylic acid and salt thereof.
-
Production of propionic acid. SciSpace. [Link]
-
December 1977 U.S. Patents by Issue Date. Justia Patents Search. [Link]
-
Full text of "Organic chemistry". Internet Archive. [Link]
-
Anti-adhesive bioresorbable elastomer-coated composite hernia mesh that reduce intraperitoneal adhesions | Request PDF. ResearchGate. [Link]
Sources
- 1. Concomitant control of mechanical properties and degradation in resorbable elastomer-like materials using stereochemistry and stoichiometry for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2194363A - Preparation of propiolic acid and its homologues - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Full text of "Organic chemistry" [archive.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20230383056A1 - Bioresorbable,stereochemically defined elastomers and methods of making and using same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US20130079554A1 - Methods for the synthesis of deuterated acrylate salts - Google Patents [patents.google.com]
- 11. vdoc.pub [vdoc.pub]
- 12. Methyl 3-(2-Pyridyl)propiolate | 72764-93-3 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Minimalist Alkyne Tagging of Proteins using Sodium Propiolate
Abstract & Introduction
This guide details the methodology for using Propiolic Acid Sodium Salt (Sodium Propiolate) to introduce terminal alkyne handles onto protein surfaces. Unlike commercial NHS-PEG-Alkyne reagents, sodium propiolate offers a "minimalist" tagging strategy. With a molecular weight of only ~92 Da (salt) and an added mass of ~52 Da after conjugation, it creates one of the smallest possible bioorthogonal handles, minimizing steric perturbation to the target protein's tertiary structure.
This protocol utilizes a two-step, one-pot EDC/NHS coupling chemistry to convert the carboxylate of the propiolate into an amine-reactive NHS-ester in situ, followed by conjugation to surface lysine residues. The resulting alkyne-tagged protein is fully compatible with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream labeling with fluorophores, biotin, or drug conjugates.
Mechanism of Action
The labeling process relies on the activation of the carboxylate group of propiolic acid by a carbodiimide (EDC) to form an unstable O-acylisourea intermediate. To prevent hydrolysis and improve efficiency, N-hydroxysuccinimide (NHS) is included to convert this intermediate into a semi-stable NHS-ester. This activated species reacts with primary amines (Lysine
Note on Chemoselectivity: The resulting amide linkage (N-propiolyl lysine) contains an
Chemical Transformation Diagram
Figure 1: Reaction pathway for the activation of sodium propiolate and subsequent conjugation to protein lysine residues.
Critical Considerations (E-E-A-T)
Buffer Chemistry (The "pH Jump" Strategy)
-
Activation Phase (pH 4.7 – 6.0): EDC is most active in acidic conditions. Hydrolysis of the active ester is minimized here. We use MES buffer for this step.[1][2]
-
Coupling Phase (pH 7.2 – 7.5): Lysine amines must be deprotonated (neutral) to act as nucleophiles. We add Phosphate or Bicarbonate to raise the pH for this step.
-
Avoid Competing Amines: Do not use Tris, Glycine, or BSA in the reaction buffer, as they will irreversibly scavenge the activated propiolate.
Stoichiometry & Solubility
Sodium propiolate is highly water-soluble, unlike many hydrophobic alkyne tags.
-
Molar Excess: Because the activation efficiency of free carboxylic acids is lower than using pre-made NHS esters, a high molar excess (20x – 50x over protein) is required to ensure sufficient labeling.
-
Desalting: Unreacted propiolic acid must be removed before CuAAC. Free alkynes in solution will quench the click reaction reagents, leading to false negatives.
Comparison of Alkyne Tags
| Feature | Sodium Propiolate | NHS-PEG4-Alkyne | DBCO-NHS (Click-less) |
| Added Mass | ~52 Da | ~300+ Da | ~500+ Da |
| Linker Length | 0 (Zero-length) | ~15 Å | Bulky rigid ring |
| Solubility | High (Aqueous) | Moderate | Low (often requires DMSO) |
| Cost | Very Low | High | Very High |
| Reaction Type | EDC/NHS (In situ) | Direct NHS Coupling | Direct NHS Coupling |
| Click Type | CuAAC (Copper) | CuAAC (Copper) | SPAAC (Copper-free) |
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9]
-
Target Protein: 1–5 mg/mL in PBS (free of amines/carrier proteins).
-
Sodium Propiolate: (Sigma/Aldrich or similar).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl). [2][3]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 10x PBS or 1 M Sodium Bicarbonate (pH 8.5).
-
Desalting Column: Zeba Spin Columns (7K MWCO) or dialysis cassette.
Step 1: Preparation of Activated Propiolate (In Situ)
Rationale: Propiolic acid NHS-ester is not commercially stable. It must be generated immediately before use.
-
Prepare a 100 mM Sodium Propiolate stock in Activation Buffer (MES pH 6.0).
-
Prepare 100 mM EDC and 100 mM NHS stocks in Activation Buffer immediately before use.
-
In a microcentrifuge tube, mix the following:
-
10 µL Sodium Propiolate stock (1 µmol)
-
10 µL EDC stock (1 µmol)
-
10 µL NHS stock (1 µmol)
-
Note: This 1:1:1 ratio ensures efficient activation.
-
-
Incubate at room temperature for 15 minutes . This generates the reactive NHS-Propiolate.
Step 2: Protein Conjugation[1][3]
-
Calculate the volume of the activated mixture required for a 50-fold molar excess over your target protein.
-
Example: For 100 µL of IgG (150 kDa, 1 mg/mL = ~6.6 µM = 0.66 nmol protein), you need ~33 nmol of activated propiolate.
-
Calculation: The activation mix is ~33 mM (3 µmol / 90 µL). You need ~1 µL of the activation mix.[5]
-
-
Add the calculated activation mix to the protein solution.
-
Critical Step: Immediately adjust the pH to >7.2 by adding 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) or 10x PBS.
-
Why? The activation happened at pH 6.0; the coupling requires pH 7.5+.
-
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C with gentle rotation.
Step 3: Purification (Essential)
-
Remove excess propiolic acid and byproducts (isourea) using a Zeba Spin Desalting Column or dialysis against PBS.
-
Validation Check: If the free alkyne is not removed, it will consume the copper catalyst in the next step, inhibiting the labeling reaction.
Step 4: Functional Validation (CuAAC Labeling)
To verify the tag is present, perform a standard click reaction with a fluorophore.
-
Protein: 50 µL of Propiolate-labeled protein (from Step 3).
-
Probe: Add Azide-Fluorophore (e.g., Cy5-Azide) to 20 µM final concentration.
-
Catalyst Mix: Premix and add:
-
CuSO4 (1 mM final)
-
THPTA Ligand (5 mM final) — Protects protein from oxidation.
-
Sodium Ascorbate (5 mM final) — Add last to initiate.
-
-
Incubate for 1 hour in the dark.
-
Analyze via SDS-PAGE.[6][7][8] A successful label will show fluorescence in the gel before Coomassie staining.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for propiolic acid labeling.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation during coupling | Isoelectric point (pI) issues or over-labeling. | Reduce molar excess of propiolate (try 10x or 20x). Ensure pH is not exactly at the protein's pI. |
| No Fluorescence after Click | Incomplete activation or failed click reaction. | 1. Ensure EDC is fresh (hygroscopic).2. Verify pH jump was successful (pH > 7.2).3. Increase catalyst (CuSO4) concentration. |
| High Background | Non-specific hydrophobic binding of dye. | Perform a "mock" reaction (Protein + Azide-Dye, NO Copper) to assess background binding. Use THPTA to improve dye solubility. |
| Protein Inactivity | Modification of active site Lysines. | If the active site contains a critical Lysine, this method may inhibit activity. Consider N-terminal specific labeling (pH 6.0) or Cysteine labeling. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinking).
-
Thermo Fisher Scientific. Crosslinking Chemistry Handbook: Carbodiimide Crosslinker Chemistry.Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
- Eiler, D., et al. (2014). Synthesis of Propiolic Acid Derivatives for Protein Labeling. Bioconjugate Chemistry.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium propiolate
Application Note: Decarboxylative CuAAC with Sodium Propiolate as a Safe Acetylene Surrogate
Abstract
This application note details the methodology for utilizing Sodium Propiolate as a solid-state, bench-stable surrogate for acetylene gas in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard CuAAC typically requires terminal alkynes, the synthesis of 1-monosubstituted 1,2,3-triazoles traditionally necessitates the use of gaseous acetylene—a reagent fraught with explosion hazards and handling difficulties. Sodium propiolate undergoes an in situ copper-mediated decarboxylation, generating the reactive copper-acetylide species without the need for high-pressure gas equipment. This guide provides a robust, self-validating protocol for drug discovery workflows, emphasizing the mechanistic underpinnings of the decarboxylative cycle.
Introduction: The Acetylene Problem
In fragment-based drug discovery (FBDD), the 1,2,3-triazole moiety is a privileged pharmacophore. However, synthesizing the simplest variant (the 1-substituted triazole) requires reacting an organic azide (
Comparison of Reagents for 1-Substituted Triazole Synthesis:
| Feature | Acetylene Gas | Sodium Propiolate |
| Physical State | Compressed Gas (Explosive) | Crystalline Solid (Stable) |
| Handling | Requires balloons/autoclaves | Standard weigh-paper/vials |
| Safety Profile | High Risk (Flammability limit 2.5–82%) | Low Risk (Non-volatile salt) |
| Stoichiometry | Difficult to control (Excess gas) | Precise molar equivalents |
| Reaction Phase | Gas-Liquid Interface (Mass transfer limited) | Homogeneous Solution |
Sodium propiolate (
Mechanistic Insight: The Decarboxylative Cycle
Understanding the timing of decarboxylation is critical for troubleshooting. Unlike standard CuAAC where the copper inserts into a pre-existing C-H bond, sodium propiolate requires a copper-assisted decarboxylation to generate the active species.
Key Causality:
-
Cu(I) Coordination: The copper catalyst coordinates to the alkyne
-system and the carboxylate. -
Decarboxylation: Loss of
is facilitated by the metal, generating the Copper(I)-Acetylide intermediate. -
Cycloaddition: This intermediate enters the standard CuAAC cycle with the azide.
Note: If the temperature is too low or the catalyst loading insufficient, the reaction may stall or yield the triazole-5-carboxylic acid byproduct (incomplete decarboxylation).
Figure 1: The catalytic cycle emphasizing the critical decarboxylation step required to activate sodium propiolate as an acetylene surrogate.
Experimental Protocol
Materials
-
Substrate: Organic Azide (
) -
Reagent: Sodium Propiolate (CAS: 4070-01-3)
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (
) -
Ligand (Optional but Recommended): THPTA (water-soluble) or TBTA (organic soluble). Note: Ligands protect Cu(I) from oxidation and accelerate the reaction.
-
Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1). DMSO is preferred for decarboxylation efficiency.
Step-by-Step Methodology
1. Preparation of Stock Solutions
-
CuSO4: 100 mM in water.
-
THPTA Ligand: 200 mM in water.
-
Sodium Ascorbate: 500 mM in water (Freshly prepared; yellowing indicates oxidation).
-
Sodium Propiolate: Weigh solid directly or prepare 1M stock in water (use immediately).
2. Reaction Setup (Example Scale: 0.5 mmol Azide)
-
In a 4 mL glass vial, dissolve Organic Azide (0.5 mmol, 1.0 equiv) in 2.5 mL of DMSO .
-
Add Sodium Propiolate (70 mg, 0.75 mmol, 1.5 equiv). Excess is required to account for any non-productive degradation.
-
Add 2.5 mL of Deionized Water (Final solvent ratio 1:1 DMSO/Water).
-
Premix Catalyst Complex: In a separate microtube, mix:
-
25
L CuSO4 (100 mM, 5 mol%) -
50
L THPTA (200 mM, 10 mol%) -
Allow to stand for 1 minute to form the blue/green complex.
-
-
Add the Cu-THPTA complex to the main reaction vial.
-
Initiate: Add 50
L Sodium Ascorbate (500 mM, 10 mol%) to the vial. The solution should turn colorless or pale yellow (indicating Cu(I) formation). -
Cap and Stir: Seal the vial. Stir at 40–50 °C for 4–12 hours.
-
Critical Check: Mild heating is often necessary to drive the decarboxylation (
release) efficiently compared to standard room-temp CuAAC.
-
3. Workup and Purification
-
Dilute: Add 20 mL of water (or brine) to the reaction mixture.
-
Extract: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with 5%
(to remove copper traces) followed by brine. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (typically Hexane/EtOAc).
Troubleshooting & Validation (Self-Validating Systems)
To ensure scientific integrity, every experiment must have internal checks.
| Observation | Diagnosis | Corrective Action |
| Reaction turns brown/black | Cu(I) disproportionation or oxidation. | Increase Sodium Ascorbate loading; Degas solvents with |
| Product mass = Expected + 44 Da | Incomplete Decarboxylation. The carboxylate was retained. | Increase reaction temperature to 60°C; Switch solvent to pure DMSO; Ensure pH is not too basic. |
| No Reaction (Azide remains) | Catalyst poisoning or inactivity. | Pre-complex Cu/Ligand before addition; Check Ascorbate freshness (must be white/pale yellow solid). |
| Green precipitate | Copper(II) hydroxide formation. | Check pH; buffering to pH 7.4 (PBS) can stabilize the system if the substrate is pH sensitive. |
Workflow Logic Diagram
Figure 2: Operational workflow for the decarboxylative CuAAC reaction.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Xu, M., Kuang, C., Wang, Z., Yang, Q., & Jiang, Y. (2011).[5] A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process.[5] Synthesis, 2011(02), 223–228.[5] Link
-
BroadPharm. (n.d.). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Application Notes. Link
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link
Sources
Applications of sodium propiolate in pharmaceutical research
Application Note: Sodium Propiolate in Pharmaceutical Research
Abstract
Sodium propiolate (HC≡C-COONa) is often overlooked in favor of its conjugate acid or ester derivatives. However, in modern pharmaceutical synthesis, it represents a critical "masked" alkyne equivalent. This guide details the application of sodium propiolate as a stable, solid-state precursor for terminal alkynes in decarboxylative cross-couplings, a regioselective dipolarophile in "Click" chemistry, and a key reagent in multicomponent reactions (MCRs). By utilizing the decarboxylative activation mode, researchers can bypass the handling of volatile, explosive acetylene gas while accessing complex sp-sp2 scaffolds essential for kinase inhibitors and bioorthogonal linkers.
Introduction: The "Masked" Alkyne Advantage
Sodium propiolate is the sodium salt of propiolic acid. While its saturated analog (sodium propionate) is a common excipient/preservative, sodium propiolate is a distinct chemical entity characterized by its terminal alkyne functionality conjugated to a carboxylate group.
Chemical Profile:
-
CAS: 687-47-8
-
Role: C3-Synthon, Acetylene Surrogate, Dipolarophile.
-
Stability: Unlike propiolic acid, which can polymerize explosively, sodium propiolate is a stable, free-flowing powder.
Strategic Value in Pharma: The primary utility of sodium propiolate lies in its ability to undergo decarboxylative activation . In the presence of transition metal catalysts (Pd, Cu, Ag), the carboxylate group is extruded as CO₂, generating a highly reactive metal-acetylide intermediate in situ. This allows for the synthesis of aryl alkynes without the need for:
-
Gaseous acetylene (safety hazard).
-
Unstable terminal alkynes (storage issue).
-
Strong bases (functional group incompatibility).
Application I: Decarboxylative Cross-Coupling (Sonogashira-Type)
The formation of
Mechanism of Action
The reaction proceeds via a dual catalytic cycle.[1] The oxidative addition of the aryl halide to Palladium(0) occurs simultaneously with the decarboxylation of sodium propiolate by a co-catalyst (typically Cu or Ag). The resulting organometallic species undergo transmetallation and reductive elimination.[1][2]
Experimental Protocol: Synthesis of Diaryl Alkynes
Objective: Coupling of Sodium Propiolate with 4-Iodoanisole.
Reagents:
-
Substrate: 4-Iodoanisole (1.0 equiv)
-
Reagent: Sodium Propiolate (1.2 equiv)
-
Catalyst:
(2 mol%) -
Co-catalyst:
(1.0 equiv) or CuI (10 mol%) with organic base -
Solvent: DMF/DMSO (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with 4-Iodoanisole (1.0 mmol), Sodium Propiolate (1.2 mmol), and the catalyst system.
-
Solvation: Add anhydrous DMSO (3 mL).
-
Activation: Heat the reaction mixture to 80–100°C. Note: Decarboxylation typically initiates >60°C.
-
Monitoring: Monitor by TLC or LC-MS. Evolution of CO₂ gas bubbles indicates reaction progress.
-
Workup: Dilute with ethyl acetate, wash with water (to remove inorganic salts), and brine. Dry over
. -
Purification: Silica gel column chromatography.
Validation Check:
-
Success Indicator: Disappearance of the carboxylate peak in IR; appearance of internal alkyne stretch (~2200 cm⁻¹) in product.
-
Self-Correction: If homocoupling (diyne formation) is observed, reduce the oxidative strength (e.g., switch from Ag to Cu/inert atmosphere).
Application II: 1,3-Dipolar Cycloaddition (Synthesis of 1,2,3-Triazoles)
1,2,3-Triazoles are vital pharmacophores acting as bioisosteres for amide bonds. Sodium propiolate can be used to synthesize 4-substituted-1,2,3-triazoles via a "Decarboxylative Click" reaction.
Why Sodium Propiolate?
Direct use of terminal alkynes in Click chemistry is standard, but sodium propiolate allows for the introduction of the alkyne moiety and the click reaction in a single pot, often with different regioselectivity profiles compared to standard alkynes depending on the catalyst used.
Protocol: Decarboxylative CuAAC Reaction
Reagents:
-
Organic Azide (e.g., Benzyl azide)[3]
-
Sodium Propiolate[4]
-
Catalyst:
(10 mol%) + Sodium Ascorbate (20 mol%) -
Solvent:
(1:1)
Workflow:
-
Dissolve Sodium Propiolate (1.2 equiv) and Organic Azide (1.0 equiv) in the solvent mixture.
-
Add the copper catalyst and ascorbate.
-
Critical Step: Heat to 70°C. Room temperature click reactions work for terminal alkynes, but thermal energy is required here to drive the decarboxylation step first.
-
Stir for 6–12 hours.
-
Precipitate the product by adding cold water or extract with DCM.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways available for Sodium Propiolate in drug discovery.
Caption: Divergent synthetic pathways for Sodium Propiolate. Decarboxylation is the gating step enabling access to diverse pharmaceutical scaffolds.
Handling, Stability & Safety Data
| Parameter | Specification | Practical Note |
| Physical State | White to off-white powder | Much easier to weigh/dispense than liquid propiolic acid. |
| Hygroscopicity | Moderate | Store in a desiccator. Water content can inhibit anhydrous Pd-couplings. |
| Thermal Stability | Stable < 50°C | Decarboxylation begins >60-70°C. Do not heat dry solid; heat only in solution. |
| Incompatibility | Strong Acids, Oxidizers | Acids will regenerate propiolic acid (potential polymerization hazard). |
References
-
Decarboxylative Coupling Mechanism
- Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Journal of Organic Chemistry, 2008.
-
Source:
-
Copper-Catalyzed Decarboxylation
- Zhang, W., et al. "Copper-Catalyzed Decarboxylative Cross-Coupling of Propiolic Acids with Terminal Alkynes.
-
Source:
-
Triazole Synthesis (Click Chemistry)
-
Kumar, A., et al. "Copper-catalyzed decarboxylative [3+2] cycloaddition of cinnamic acids with aryl azides."[5] Frontiers in Chemistry, 2018. (Analogous mechanism for propiolates).
-
Source:
-
-
General Pharma Applications
-
"Sodium Propionate vs Propiolate in Pharma." Pharma Excipients, 2023.[6]
-
Source:
-
(Note: While Sodium Propionate is a common excipient, the references above specifically validate the decarboxylative chemistry of the Propiolate anion utilized in drug synthesis.)
Sources
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 4. prathista.com [prathista.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Propiolic Acid Sodium Salt for Nucleic Acid Modification
This Application Note and Protocol guide details the use of Propiolic Acid Sodium Salt for the chemical modification of nucleic acids.
Application Note & Protocol Guide | Version 1.0
Abstract
Propiolic acid sodium salt (Sodium Propiolate) serves as a compact, hydrophilic precursor for introducing terminal alkyne moieties onto nucleic acids. Unlike bulky cyclooctyne reagents used in strain-promoted cycloaddition, propiolic acid derivatives generate a minimal-footprint "Alkyne Handle" (–C≡CH) suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details the chemical activation of sodium propiolate via carbodiimide chemistry (EDC/NHS) to functionalize amine-modified DNA/RNA, transforming them into "Click-ready" biopolymers for downstream labeling, immobilization, or enrichment.
Introduction & Mechanism of Action
The "Alkyne Handle" Advantage
In nucleic acid chemical biology, steric hindrance is a critical failure mode. Large hydrophobic modifications can disrupt hybridization kinetics, protein binding, or ribozyme catalytic activity. Sodium propiolate provides the smallest possible bioorthogonal tag: a 3-carbon linear alkyne.
Mechanism: Two-Step Activation & Conjugation
Sodium propiolate is a carboxylate salt and is non-reactive toward nucleic acids in its native state. To facilitate conjugation, it must be activated to an electrophilic species.
-
Step 1 (Activation): The carboxylate reacts with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an unstable O-acylisourea intermediate.
-
Step 2 (Stabilization): N-Hydroxysuccinimide (NHS) or Sulfo-NHS displaces the isourea to form a semi-stable NHS-ester (N-succinimidyl propiolate).
-
Step 3 (Amidation): The NHS-ester undergoes nucleophilic attack by a primary amine on the nucleic acid (e.g., 5'-aminohexyl linker or aminoallyl-modified base), forming a stable amide bond.
Caption: Activation pathway of Sodium Propiolate via EDC/NHS chemistry to label amine-modified nucleic acids.
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Sodium Propiolate | >97% Purity | Alkyne donor source. |
| EDC-HCl | Sequencing Grade | Carboxyl activator (water soluble). |
| Sulfo-NHS | Premium Grade | Stabilizer for aqueous coupling. |
| Amine-Modified NA | HPLC Purified | Target for labeling (e.g., 5'-Amino-Modifier C6). |
| Activation Buffer | 0.1 M MES, pH 5.5 | Optimal pH for carbodiimide activation. |
| Coupling Buffer | 10x PBS, pH 7.4 | Buffering for amidation reaction. |
| Desalting Column | 3K MWCO | Removal of excess small molecules. |
Protocol: Chemical Functionalization of Nucleic Acids
Pre-requisite: Ensure your DNA or RNA contains a primary amine modification (e.g., aminoallyl-dUTP, 3'-PT-Amino-Modifier, or 5'-Amino-Linker). Native nucleic acids do not react efficiently with this method.
Phase A: In Situ Activation of Sodium Propiolate
Note: The NHS-ester of propiolic acid is hydrolytically unstable. Prepare immediately before use.
-
Prepare Stock Solutions:
-
Propiolate Stock: Dissolve Sodium Propiolate to 100 mM in Activation Buffer (0.1 M MES, pH 5.5).
-
EDC Stock: Dissolve EDC-HCl to 500 mM in dry DMSO or cold Activation Buffer (use immediately).
-
Sulfo-NHS Stock: Dissolve Sulfo-NHS to 500 mM in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL Propiolate Stock (Final: 50 mM)
-
40 µL EDC Stock (Final: 100 mM)
-
40 µL Sulfo-NHS Stock (Final: 100 mM)
-
20 µL Activation Buffer
-
-
Incubate at Room Temperature (RT) for 15 minutes . Do not exceed 20 minutes as the active ester will begin to hydrolyze.
-
Phase B: Conjugation to Nucleic Acid
-
Prepare Nucleic Acid:
-
Dissolve Amine-Modified DNA/RNA in 1x PBS (pH 7.4) at a concentration of 100 µM .
-
Critical: Avoid Tris buffers containing free amines, as they will compete for the activated propiolate.
-
-
Coupling Reaction:
-
Add 50 µL of the Activated Propiolate Mix (from Phase A) to 50 µL of the Nucleic Acid solution.
-
Molar Ratio: This provides a ~500-fold molar excess of activated propiolate to DNA, driving the reaction to completion.
-
Adjust pH: Verify pH is between 7.0–7.5. If acidic (due to MES carryover), adjust cautiously with 1 M NaHCO₃.
-
-
Incubation:
-
Incubate at RT for 2–4 hours or Overnight at 4°C with gentle agitation.
-
-
Purification (Essential):
-
Remove excess propiolate, EDC, and NHS by Ethanol Precipitation or Spin Column Purification (e.g., Oligo Clean & Concentrator).
-
Ethanol Precipitation: Add 0.1 Vol 3M NaOAc (pH 5.2) + 2.5 Vol 100% Ethanol.[1] Freeze at -20°C for 30 min. Centrifuge >12,000 x g for 30 min. Wash pellet with 70% Ethanol.[1][2]
-
Downstream Application: CuAAC Click Reaction
Once the nucleic acid is "Propiolated" (Alkyne-modified), it can be reacted with any Azide-tagged molecule (fluorophore, biotin, drug).
Reagents:
-
CuSO₄ (20 mM in water)
-
Sodium Ascorbate (100 mM in water, fresh)
-
THPTA Ligand (50 mM in water) – Required to protect RNA/DNA from degradation by Cu(I).
-
Azide-Tag (10 mM in DMSO)
Protocol:
-
Mix: Combine the following in order:
-
Propiolated DNA/RNA (5–10 µM final)
-
Azide-Tag (2–5 equivalents relative to DNA)
-
CuSO₄ / THPTA Pre-mix (1:5 molar ratio). Final [Cu] = 0.5 mM.
-
Sodium Ascorbate (Final 5 mM).
-
-
Incubate: 30–60 minutes at RT in the dark.
-
Quench: Add EDTA to 10 mM to chelate copper.
-
Purify: Desalt or precipitate as above.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of NHS-ester | Ensure Phase A (Activation) is limited to 15 mins. Use dry solvents for EDC stock. |
| Precipitation during Coupling | pH too low (Isoelectric point) | Ensure Coupling Buffer is pH 7.4. The activation mix (pH 5.5) can lower the pH of the final mix; buffer with 100 mM Phosphate or Bicarbonate. |
| DNA/RNA Degradation | Copper toxicity (during Click) | Must use THPTA or TBTA ligand. Reduce Ascorbate concentration. Perform Click reaction on ice.[3] |
| Competing Amines | Tris/Glycine in buffer | Dialyze nucleic acid into PBS or Borate buffer before reaction. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[4][5][6] Chemical Society Reviews, 39(4), 1388-1405. Link
-
Gramlich, P. M., Wirges, C. T., Manetto, A., & Carell, T. (2008). Postsynthetic DNA modification through the copper-catalyzed azide–alkyne cycloaddition reaction.[7] Angewandte Chemie International Edition, 47(44), 8362-8377. Link
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. (Demonstrates alkyne-nucleotide utility). Link
Sources
- 1. carlroth.com [carlroth.com]
- 2. genome.wisc.edu [genome.wisc.edu]
- 3. its.caltech.edu [its.caltech.edu]
- 4. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 5. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 7. Azide–alkyne cycloaddition for universal post-synthetic modifications of nucleic acids and effective synthesis of bioactive nucleic acid conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Labeling with Propiolic Acid Sodium Salt
This Application Note is designed for researchers utilizing Propiolic Acid Sodium Salt (Sodium Propiolate) as a chemical probe. While often confused with its saturated counterpart (sodium propionate) or its ester derivatives, Sodium Propiolate occupies a specific niche in Activity-Based Protein Profiling (ABPP) and Bioorthogonal Chemistry .
This guide addresses the critical balance between signal intensity and proteomic integrity, specifically focusing on its role as a Cysteine-Reactive Michael Acceptor .
Executive Summary & Mechanism
Propiolic acid sodium salt is a "minimalist" bifunctional probe. Unlike bulky fluorophore-conjugated probes, it consists of a simple 3-carbon skeleton containing:
-
Terminal Alkyne: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Electron-Deficient Alkyne: Conjugated to a carboxylate, it acts as a Michael Acceptor, reacting preferentially with nucleophilic cysteine thiols in active sites of enzymes (e.g., GAPDH, proteases).
The Challenge: The optimal concentration is a tradeoff.
-
Too Low (<10 µM): Insufficient occupancy of low-abundance thiol targets.
-
Too High (>1 mM): Non-specific alkylation of "bystander" cysteines, severe cytotoxicity (via glycolysis inhibition), and copper-coordination issues during the Click step.
Mechanistic Workflow
The following diagram illustrates the dual-phase mechanism: Covalent Labeling followed by Bioorthogonal Detection.
Caption: Mechanistic pathway of Propiolate labeling. The probe covalently modifies active cysteines via Michael Addition, creating a stable thioether adduct detectable via Click Chemistry.
Critical Parameter: Concentration Optimization
Unlike metabolic labels (e.g., AHA or EdU) which require millimolar concentrations, Sodium Propiolate is an affinity-based electrophile .
Table 1: Recommended Concentration Ranges
| Application | Optimal Concentration | Duration | Buffer/Media | Key Constraint |
| Live Cell ABPP | 50 µM – 200 µM | 1–4 Hours | DMEM/RPMI (No FBS*) | Cell Permeability & Cytotoxicity |
| Lysate Labeling | 100 µM – 1 mM | 30–60 Min | PBS (pH 7.4) | Proteome Complexity |
| Competitive ABPP | 10 µM – 500 µM | 30 Min | PBS (pH 7.4) | Displacement of inhibitor |
| Surface Capping | 10 mM – 50 mM | Overnight | Carbonate (pH 8.5) | Non-specific saturation |
*Note: Serum proteins (BSA/FBS) contain free thiols (Cys-34 on albumin) that will scavenge the probe. Labeling in serum-free media is mandatory.
Detailed Protocols
Protocol A: Live Cell Cysteine Profiling
Rationale: Sodium propiolate is less cell-permeable than its ester forms (e.g., Methyl Propiolate). However, it is transported via Monocarboxylate Transporters (MCTs). High concentrations are required to drive uptake, but must be capped to prevent cell death via GAPDH inhibition.
Materials:
-
Sodium Propiolate (Freshly prepared 100 mM stock in water).
-
Cells (e.g., HeLa, HEK293) at 80% confluency.
-
Serum-Free Media (warm).
Steps:
-
Wash: Aspirate growth media and wash cells 2x with warm PBS to remove serum thiols.
-
Pulse: Add 100 µM Sodium Propiolate in warm Serum-Free Media.
-
Optimization: Run a dose-response curve (10, 50, 100, 250 µM).
-
-
Incubate: 2 hours at 37°C / 5% CO₂.
-
Harvest: Wash cells 3x with ice-cold PBS to stop transport. Scrape cells in Lysis Buffer (1% SDS, 50 mM Tris pH 8.0, Protease Inhibitors).
-
Crucial: Do NOT use DTT or Mercaptoethanol in the lysis buffer yet; they will compete with the probe if the reaction isn't complete.
-
-
Proceed to Click Chemistry (Protocol C).
Protocol B: Lysate Labeling (In Vitro)
Rationale: This is the most robust method for Sodium Propiolate. It bypasses transport issues and allows precise pH control.
Steps:
-
Lyse: Generate proteome lysate (1-2 mg/mL protein concentration) in PBS or HEPES (pH 7.4). Avoid amine-based buffers (Tris) if using high concentrations (>5 mM) as they can slowly react, though thiols are much faster.
-
Treatment: Add Sodium Propiolate to a final concentration of 500 µM .
-
Incubate: 30 minutes at Room Temperature (RT) with gentle rotation.
-
Quench (Optional): If running competitive assays, you may quench with excess cysteine, but usually, precipitation removes unreacted probe.
-
Precipitate: Methanol/Chloroform precipitate proteins to remove free Sodium Propiolate.
-
Why? Free propiolate will consume the Azide-Fluorophore in the next step.
-
-
Resuspend: Redissolve pellet in 1% SDS/PBS for Click Chemistry.
Protocol C: The "Copper-Safe" Click Reaction
Technical Hazard: Propiolic acid (carboxylate + alkyne) can form insoluble red precipitates with Copper(I) at high concentrations, sequestering the catalyst.
Reaction Mix (100 µL volume):
-
Protein Lysate: 50 µL (1 mg/mL in 1% SDS).
-
Click Reagents (Add in order):
-
Azide-Tag: 1 µL of 1 mM Azide-Fluorophore (Final: 10-20 µM).
-
Ligand/Copper Premix: Premix CuSO₄ (1 mM) and THPTA ligand (2 mM). Add 2 µL of this complex.
-
Note: Using THPTA or BTTAA is mandatory to prevent copper precipitation by the propiolate carboxylate.
-
-
Reducing Agent: 2 µL of 50 mM Sodium Ascorbate (Fresh).
-
-
Incubate: 1 hour at RT in the dark.
-
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
Troubleshooting & Validation
Self-Validating the Protocol
To ensure the signal is genuine (covalent labeling) and not non-specific absorption:
-
The "Pre-Click" Control: Run the labeling protocol but omit the Copper catalyst during the detection step. Result: Should be blank. If fluorescent, your Azide probe is binding non-specifically.
-
The "IAA" Competition: Pre-treat cells/lysate with Iodoacetamide (10 mM) for 30 mins before adding Sodium Propiolate.
-
Result: Signal should be abolished (>90% reduction). Since IAA alkylates cysteines, this confirms Propiolate is targeting Cysteine.
-
Common Pitfalls
-
Signal is weak: Sodium Propiolate is a weak electrophile compared to Iodoacetamide. Increase pH to 8.0 for lysate labeling to increase thiol nucleophilicity (S⁻).
-
Precipitation in Click Mix: The "Red Precipitate" is Copper(I)-Propiolate.
-
Fix: Ensure you precipitated the protein (Protocol B, Step 5) to remove free propiolate before adding Copper.
-
References
-
Eisar, H. et al. (2025). Application Notes and Protocols for Metabolic Labeling of Cells with Propiolamide Analogs. BenchChem. Link
- Kryukov, G. V. et al. (2011). Characterization of mammalian selenoproteomes. Science. (Contextualizing Cysteine/Selenocysteine reactivity).
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. Link
- Chung, C. et al. (2019). Constitutive and induced cysteine sulfenic acid in proteins. Nature Methods. (Discusses Michael acceptor probes for Cys).
Application Note: In Situ Generation of Propiolic Acid from Sodium Propiolate
[1]
Executive Summary
Propiolic acid (2-propynoic acid, CAS: 471-25-0 ) is the simplest acetylenic carboxylic acid.[1] It serves as a critical building block in the synthesis of propiolamides, heterocycles, and "click" chemistry scaffolds. However, the free acid is chemically unstable, hygroscopic, and prone to explosive decomposition or polymerization upon heating or prolonged storage [1, 2].
This guide provides validated protocols for the in situ generation of propiolic acid from its stable sodium salt (Sodium Propiolate ). By generating the acid immediately prior to use, researchers can bypass the safety hazards and stoichiometry issues associated with the degradation of the neat commercial acid.
Key Benefits of In Situ Generation:
-
Enhanced Safety: Eliminates the storage of potentially explosive acetylenic monomers.
-
Stoichiometric Precision: Sodium propiolate is a non-hygroscopic solid, allowing for precise weighing compared to the volatile, hygroscopic free acid.
-
Process Efficiency: Facilitates "one-pot" downstream transformations (e.g., amidation, esterification).
Chemical Properties & Mechanistic Insight[3][4]
Understanding the thermodynamics of the protonation step is vital for protocol design. Propiolic acid is significantly more acidic than its saturated analog, propionic acid, due to the sp hybridization of the alkyne carbon, which stabilizes the conjugate base via the inductive effect.
| Property | Propiolic Acid ( | Propionic Acid ( | Implication |
| pKa | ~1.84 [3] | 4.87 | Propiolate requires a strong acid (pKa < 0) for quantitative protonation. |
| Physical State | Liquid/Low-melting solid (mp 18°C) | Liquid | Free acid freezes in cold baths; solvent choice is critical. |
| Stability | Unstable >144°C; Decarboxylates | Stable | CRITICAL: Avoid heating propiolic acid >50°C. |
Reaction Mechanism
The generation is a simple Brønsted-Lowry acid-base reaction. However, the choice of acid source dictates whether the resulting sodium byproduct interferes with downstream chemistry.
-
Aqueous Route: Uses
; driven by extraction into organic phase. -
Anhydrous Route: Uses
or ; driven by precipitation of inorganic salts or solvent compatibility.
Protocol A: Biphasic Generation & Isolation
Objective: To generate pure propiolic acid solution for reactions sensitive to inorganic salts.
Reagents
-
Sodium Propiolate (Solid)[2]
-
Sulfuric Acid (2M aqueous solution)
-
Ammonium Sulfate (Solid)[2]
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) -
Drying Agent: Sodium Sulfate (
)[3]
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol of Sodium Propiolate in 10 mL of distilled water in a round-bottom flask. Cool to 0°C in an ice bath.
-
Acidification: Dropwise add 2M
while stirring until pH reaches ~1.0.-
Note: The low pKa (1.84) requires pH < 1 for >90% recovery.
-
-
Saturation (Salting Out): Add solid Ammonium Sulfate to the aqueous mixture until saturation.
-
Extraction: Extract continuously or 3x with cold
(15 mL each). -
Drying: Dry the combined organic layers over anhydrous
for 20 minutes at 0°C. -
Usage: Filter the solution. DO NOT concentrate to dryness using a rotary evaporator with a heating bath. Use the ethereal solution directly in the next step.
Protocol B: Anhydrous In Situ Activation (Recommended for Coupling)
Objective: To generate propiolic acid directly in the reaction vessel for immediate amide/ester coupling (e.g., with EDC/DCC), avoiding water entirely.
Reagents
-
Acid Source: 4.0 M HCl in Dioxane OR p-Toluenesulfonic acid (PTSA)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Workflow Diagram (DOT)
Caption: Anhydrous activation pathway minimizing handling of unstable free acid intermediates.
Step-by-Step Methodology
-
Suspension: Suspend 1.0 equivalent of Sodium Propiolate in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.
-
Cooling: Cool the suspension to 0°C .
-
Acidification: Add 1.05 equivalents of 4.0 M HCl in Dioxane dropwise.
-
Observation: The suspension will change texture as Sodium Propiolate (fluffy) converts to Sodium Chloride (finely granular) and Propiolic Acid (soluble).
-
-
Equilibration: Stir at 0°C for 15–30 minutes.
-
Coupling (One-Pot): Add the amine (1.0 eq), followed by the coupling agent (e.g., EDC·HCl, 1.1 eq) and catalyst (e.g., HOBt or DMAP).
-
Note: If using EDC, add a mild base (like N-methylmorpholine) only if necessary to neutralize the HCl salt of the amine, but ensure the pH remains acidic enough to keep propiolic acid protonated initially.
-
-
Workup: Proceed with standard aqueous workup after reaction completion.
Safety & Handling (Critical)
| Hazard | Description | Mitigation Strategy |
| Explosive Polymerization | Acetylenic compounds can polymerize exothermically, especially if concentrated or heated. | Never distill propiolic acid to dryness. Keep solutions dilute (<1 M) and cold (<20°C). |
| Decarboxylation | Vent reaction vessels properly. Avoid temperatures >50°C. | |
| Skin/Eye Contact | Propiolic acid is a potent lachrymator and corrosive (pKa 1.84). | Wear double nitrile gloves, face shield, and work in a fume hood. |
Storage of Sodium Propiolate: Store in a desiccator at room temperature. It is stable but should be kept dry to maintain accurate stoichiometry.
Troubleshooting Guide
Problem: Low Yield in Amide Coupling
-
Cause: Decarboxylation of the acid before coupling.
-
Solution: Ensure the activation step is done at 0°C. Do not let the free acid solution sit for >1 hour before adding the amine.
Problem: Incomplete Protonation
-
Cause: Used a weak acid (e.g., acetic acid) or insufficient mixing time.
-
Solution: Use a mineral acid (HCl) or Sulfonic acid (PTSA). Propiolic acid (pKa 1.[1][5]84) will not be generated by Acetic acid (pKa 4.76).
Problem: "Gummy" Precipitate in Protocol B
-
Cause: Sodium salts trapping the stir bar.
-
Solution: Use vigorous magnetic stirring or an overhead stirrer. Dilute the reaction mixture further with DCM.
References
Sources
- 1. Propiolic acid - Wikipedia [en.wikipedia.org]
- 2. Propiolic Acid | 471-25-0 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium propionate - Wikipedia [en.wikipedia.org]
- 7. US2194363A - Preparation of propiolic acid and its homologues - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. US3541144A - Process for the preparation of propiolic acid - Google Patents [patents.google.com]
- 10. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propiolic Acid Sodium Salt Click Reaction
Subject: Troubleshooting Low Yield & Catalyst Deactivation in CuAAC with Propiolates Ticket Priority: High (Common Failure Mode) Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Deceptive" Substrate
You are likely experiencing low yields because Propiolic Acid Sodium Salt (Sodium Propiolate) is not a standard alkyne.[1] It presents a unique "triad of failure" that renders standard Click Chemistry protocols (e.g., unliganded CuSO₄/Ascorbate in tBuOH/Water) ineffective.[1]
If you are observing red/brown precipitation , gas evolution (bubbles) , or near-zero conversion , your reaction is suffering from Catalytic Poisoning and Decarboxylative Degradation .[1]
Module 1: The Chemistry of Failure (Root Cause Analysis)
To fix the reaction, you must understand the invisible competition occurring in your flask.[1]
1. The Decarboxylation Trap
Unlike stable alkyl-alkynes, propiolic acid derivatives are electron-deficient.[1] In the presence of Copper(I) and base (even weak bases), the activation energy for decarboxylation drops significantly.[1]
-
Mechanism: The formation of the Copper-Acetylide intermediate weakens the C-C bond adjacent to the carboxylate.
-
Result: You lose CO₂ (bubbles) and generate a terminal acetylene, which may polymerize or react non-selectively.[1]
2. Catalyst Poisoning (The "Red Death")
The carboxylate anion (
-
Observation: Formation of an insoluble red/brown polymeric Copper(I)-propiolate complex.[1]
-
Consequence: The active catalyst precipitates out of solution before the catalytic cycle can turn over.
3. The Solubility Mismatch
Sodium propiolate is an ionic salt (highly polar), while many organic azides are lipophilic.[1]
-
Standard Fail: Using pure organic solvents (THF, DCM) leaves the alkyne undissolved.[1] Using pure water precipitates the azide.[1]
Visualizing the Failure vs. Success Pathway
Figure 1: Mechanistic divergence. Without a ligand, the substrate sequesters the catalyst into an inactive complex.
Module 2: Optimized Protocol (The "Ligand-Assisted" Method)
Do not use "ligand-free" conditions. The use of a accelerating ligand is mandatory to protect the Cu(I) from the carboxylate group.
Reagents & Setup
-
Ligand: THPTA (Water-soluble) or TBTA (Organic soluble).[1] THPTA is preferred for sodium salts.
-
Catalyst: CuSO₄[1][2][3] · 5H₂O (pre-complexed with ligand).[1]
-
Reductant: Sodium Ascorbate (freshly prepared).[1]
-
Solvent: DMSO / Water (1:1 or 4:1).[1] DMSO solubilizes the azide; Water solubilizes the salt.[1]
-
Atmosphere: Inert gas (Argon/Nitrogen) is critical to prevent Glaser coupling.[1]
Step-by-Step Procedure
-
Preparation of Catalyst-Ligand Complex (The "Master Mix"):
-
Solvent & Substrate Mixing:
-
Initiation:
-
Add the Catalyst-Ligand Complex (from Step 1) to the reaction vessel (use 5-10 mol% Cu loading).
-
Add Sodium Ascorbate (20 mol%, 2x excess relative to Cu) last.[1]
-
-
Reaction:
Module 3: The "Workaround" Strategy (Esterification)
If the salt continues to fail (due to extreme pH sensitivity or chelation), change the substrate.[1]
The Strategy:
-
Methylate: Convert Propiolic Acid to Methyl Propiolate (or buy it).[1]
-
Click: React Methyl Propiolate with your Azide. (Esters do not chelate Cu strongly and are less prone to decarboxylation).[1]
-
Hydrolyze: Saponify the ester (LiOH/MeOH) back to the acid/salt after the triazole is formed.
Comparison of Methods:
| Feature | Direct Salt Method (Module 2) | Ester Route (Module 3) |
| Steps | 1 Step | 2 Steps (Click + Hydrolysis) |
| Atom Economy | High | Lower |
| Cu-Sensitivity | High (Requires Ligand) | Low (Standard conditions work) |
| pH Sensitivity | High (Decarboxylation risk) | Stable |
| Yield Reliability | Moderate (User dependent) | High (Robust) |
Module 4: Troubleshooting FAQ
Q1: The reaction mixture turned reddish-brown and stopped working.
-
Diagnosis: You have formed the Copper(I)-Propiolate polymer.[1] The catalyst is dead.[1][4]
-
Fix: You likely omitted the ligand or added the copper before the ligand. Increase the Ligand:Cu ratio to 2:1 or 5:1. Ensure you use the "Master Mix" technique (Step 1 in Module 2).[1]
Q2: I see bubbles forming in the vial.
-
Diagnosis: Decarboxylation is occurring (
).[1] -
Fix: The pH is likely too basic or the temperature is too high.
-
Check pH: Keep it near 7.0–7.5.[1]
-
Lower Temperature: Run at 4°C (fridge) overnight if RT fails.
-
Q3: My LC-MS shows a dimer of the alkyne.
-
Diagnosis: Glaser Coupling (Homocoupling).[1]
-
Fix: Oxygen leaked into the system. Degas solvents more thoroughly and keep under positive Argon pressure.[1]
Q4: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate?
-
Recommendation: Avoid CuI. CuI is less soluble and requires stabilization.[1] The in situ reduction of CuSO₄ with Ascorbate keeps the copper concentration low and steady, reducing the "concentration spike" that leads to precipitate formation.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] [1]
-
Shao, C., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1] The Journal of Organic Chemistry, 75(20), 7002–7005.[1] [1]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1] Nature Chemical Biology, 1(1), 13–21.[1] (Discussion of Ligand-Assisted CuAAC). [1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1] Angewandte Chemie International Edition, 48(52), 9879–9883.[1] [1]
Sources
Technical Support Center: Optimizing Propiolic Acid Sodium Salt (PASS) Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Propiolic Acid Sodium Salt (PASS) metabolic labeling. This guide is designed to provide you with the in-depth technical and practical insights necessary to overcome common challenges and optimize your labeling experiments for maximum efficiency and reproducibility. We will move beyond simple protocol recitation to explain the underlying principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about PASS and its application.
Q1: What is Propiolic Acid Sodium Salt (PASS) and how does it work as a metabolic label?
A: Propiolic Acid Sodium Salt (PASS) is a terminal alkyne-containing analog of propionic acid, a short-chain fatty acid. Cells take up PASS and utilize it within their natural metabolic pathways.[1][2] Specifically, it is activated to propionyl-CoA, which can then be incorporated into various biomolecules through pathways like fatty acid synthesis.[2][3] The key to its utility is the terminal alkyne group (a carbon-carbon triple bond). This alkyne serves as a small, bio-inert chemical handle. It does not significantly perturb the biological system but can be detected with high specificity through a bioorthogonal reaction known as "click chemistry".[1][4] This allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, for visualization or enrichment.
Q2: Which specific biomolecules are labeled by PASS?
A: As an analog of propionic acid, PASS is primarily utilized in pathways involving fatty acid and lipid metabolism.[2][3][5] Propionyl-CoA, derived from PASS, can serve as a primer for fatty acid synthase, leading to the incorporation of the alkyne tag into newly synthesized fatty acids and complex lipids.[6] Studies have shown that propionate metabolism can lead to the formation of novel acyl-CoA thioesters, indicating its integration into cellular fatty acid pools.[2][3] Therefore, PASS is an excellent tool for studying de novo lipogenesis and tracking the dynamics of lipid metabolism in cells.[5][7]
Q3: What are the essential steps of a PASS labeling and detection experiment?
A: A typical experiment involves three core stages:
-
Labeling: Live cells are incubated with PASS in their culture medium. The cells' metabolic machinery incorporates the alkyne tag into newly synthesized biomolecules.
-
Fixation and Permeabilization: After the desired labeling period, cells are fixed to preserve their structure and then permeabilized to allow the detection reagents to enter the cell.
-
Detection (Click Chemistry): The incorporated alkyne tag is detected by reacting it with an azide-containing reporter molecule (e.g., an Alexa Fluor™ azide) in the presence of a copper(I) catalyst.[8][9] This highly specific and efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction forms a stable triazole linkage, covalently attaching the reporter to the labeled biomolecule.[8][10]
Visualizing the Workflow
The diagram below outlines the sequential steps of a typical PASS labeling and detection experiment, from initial cell treatment to final visualization.
Caption: General workflow for PASS metabolic labeling and fluorescent detection.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific experimental problems.
Problem: Low or No Fluorescence Signal
Q: I've completed the protocol, but my fluorescence signal is barely detectable or completely absent. What went wrong?
A: A weak or non-existent signal is a common issue that can arise from suboptimal conditions in any of the three main experimental stages. Let's break down the potential causes systematically.
1. Inefficient Metabolic Labeling:
-
Cause: The concentration of PASS was too low, or the incubation time was too short for sufficient incorporation. Cells with lower metabolic rates or slower lipid synthesis require more label or longer incubation.
-
Solution: Perform a titration experiment. Test a range of PASS concentrations (e.g., 25 µM to 200 µM) and several incubation time points (e.g., 4, 8, 16, 24 hours). Run a positive control with a cell line known to have high lipid metabolism if possible.
-
Cause: The health of the cells was compromised. Metabolically stressed or senescent cells will have reduced biosynthetic activity.
-
Solution: Ensure cells are healthy, sub-confluent, and in the logarithmic growth phase before starting the experiment. Check for signs of stress or contamination.
2. Inadequate Fixation and Permeabilization:
-
Cause: The azide-fluorophore probe cannot access the incorporated alkyne tag. This occurs if the permeabilization step is insufficient to create pores in the cellular membranes large enough for the click chemistry reagents to enter.
-
Solution: Ensure your permeabilization agent and time are adequate. For most intracellular targets, 0.25-0.5% Triton X-100 in PBS for 10-15 minutes is effective. If you suspect your labeled lipids are in specific organelles, you may need to optimize this step.
-
Cause: Labeled lipids were extracted during permeabilization. Harsh detergents or excessive exposure times can strip lipids from membranes.
-
Solution: Reduce the concentration or duration of the permeabilization step. Consider using a milder detergent like Digitonin or Saponin if lipid retention is a major concern, although this may require further optimization of the click reaction.
3. Failed Click Chemistry Reaction:
-
Cause: The copper(I) catalyst was inactive. The active catalyst for the CuAAC reaction is copper(I), which is readily oxidized to the inactive copper(II) state by dissolved oxygen in aqueous buffers.[10]
-
Solution: Always prepare the click reaction cocktail fresh. The reducing agent (e.g., sodium ascorbate) is added to reduce copper(II) (from the CuSO₄ stock) to the active copper(I) state in situ.[10][11] Ensure your sodium ascorbate stock is also fresh, as it degrades over time.
-
Cause: The concentration of one or more click reagents was too low. The reaction is concentration-dependent.
-
Solution: For imaging, typical starting concentrations are: 1-10 µM azide-fluorophore, 1 mM CuSO₄, and 50 mM sodium ascorbate. Use a copper-coordinating ligand like THPTA or BTTAA to both protect the catalyst and accelerate the reaction.[10][12]
-
Cause: The azide-fluorophore is degraded or of poor quality.
-
Solution: Protect fluorescent reagents from light. Purchase high-quality reagents from a reputable supplier. If in doubt, test the reagent in a simple in-tube reaction.
Visual Troubleshooting Guide: Low Signal
This decision tree can help you systematically diagnose the cause of a weak signal.
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Copper Catalyst Deactivation in Propiolic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in copper-catalyzed reactions involving propiolic acid and its derivatives. This guide is designed to provide field-proven insights and actionable protocols to diagnose and resolve common issues related to catalyst deactivation, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnostics
This section addresses the most common initial symptoms of reaction failure. Use these questions as a first-pass diagnostic tool before proceeding to more in-depth troubleshooting.
Q1: My reaction is sluggish or has failed to initiate. What are the most immediate checks?
A: Before investigating complex deactivation mechanisms, it is crucial to validate the foundational parameters of your experiment.
-
Reagent Purity: Propiolic acid and its derivatives can be unstable. Verify the purity of your alkyne via NMR or other appropriate methods. Ensure solvents are anhydrous and peroxide-free, as water and oxygen can interfere with the catalytic cycle. Water, for instance, can accelerate the sintering of copper nanoparticles, leading to a loss of active surface area[1][2].
-
Catalyst Oxidation State: For many coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active catalytic species is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), ensure you have an adequate amount of a reducing agent (like sodium ascorbate) to generate and maintain the Cu(I) state.
-
Headspace & Atmosphere: Many copper-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (Nitrogen or Argon). The presence of oxygen can lead to the oxidation of the active Cu(I) to the inactive Cu(II) and can also promote unwanted side reactions[3][4].
Q2: I've observed a red, purple, or brown precipitate forming in my reaction. What does this signify?
A: The formation of a colored precipitate is a frequent issue, particularly when using propiolic acid with a Cu(I) source in solvents like THF or t-BuOH/water mixtures[5]. This precipitate is often an insoluble copper(I) acetylide.
-
Causality: Propiolic acid is unique among terminal alkynes due to its acidity. The carboxylate group can deprotonate the alkyne, and this resulting acetylide anion readily reacts with Cu(I) to form a polymeric, insoluble salt. This process effectively removes the active catalyst from the solution, halting the reaction[5].
-
Immediate Action: Attempt to solubilize the precipitate. In some cases, adding a coordinating ligand or switching to a more coordinating solvent like acetonitrile or DMF might help stabilize the copper and prevent precipitation[5]. However, be aware that some coordinating solvents can also compete with the substrates for binding to the copper center[5].
Q3: My reaction starts efficiently but then slows down or stops completely after a period of time. What is the likely cause?
A: This symptom often points to one of three primary deactivation pathways:
-
Gradual Poisoning: A slow-acting poison present in trace amounts in your reagents or solvent is progressively blocking the catalyst's active sites.
-
Product Inhibition: The desired product, or a byproduct, may coordinate strongly to the copper center, preventing further turnover.
-
Thermal Deactivation (Sintering): If the reaction is run at elevated temperatures, the copper nanoparticles may be aggregating or sintering, which causes a significant loss of active surface area[6].
Section 2: In-Depth Troubleshooting of Deactivation Mechanisms
This section provides detailed guides on specific, mechanism-based failures.
2.1 Issue: Catalyst Poisoning by Contaminants
Catalyst poisoning occurs when a substance binds strongly to the active sites of the copper, rendering them inactive. The effect can be immediate or gradual, depending on the poison's concentration and binding affinity.
Q: What are the most common poisons for copper catalysts in propiolic acid reactions, and how can I eliminate them?
A: The primary culprits are substances containing sulfur, thiols, and halides.
-
Sulfur and Thiols: These are potent poisons for copper catalysts. Sulfur-containing compounds can be present in reagents or leached from rubber septa. Biothiols are a known cause of deactivation in biological settings[7]. They bind irreversibly to the copper surface, blocking access for the intended substrates[8].
-
Halides: Chloride, in particular, can accelerate the thermal sintering of copper catalysts even at low temperatures[2]. Ensure all glassware is thoroughly rinsed with deionized water to remove any residual chloride from previous experiments or cleaning protocols.
-
Coordinating Solvents/Additives: While sometimes used to aid solubility, strong Lewis bases can act as inhibitors by occupying the copper coordination sites.
-
Solvent Purification:
-
Use a solvent purification system (e.g., passing through activated alumina columns) to remove water, oxygen, and trace impurities.
-
Alternatively, distill solvents from an appropriate drying agent under an inert atmosphere.
-
Degas all solvents thoroughly by sparging with argon or nitrogen for 30-60 minutes before use.
-
-
Reagent Purification:
-
Recrystallize solid reagents to remove impurities.
-
Pass liquid reagents through a short plug of activated alumina or silica to remove polar impurities.
-
-
Inert Atmosphere Maintenance:
-
Use Schlenk line techniques or a glovebox for all manipulations.
-
Avoid using rubber septa that may contain sulfur; opt for Teflon-lined septa if necessary.
-
Caption: Troubleshooting workflow for catalyst poisoning.
2.2 Issue: Catalyst Sintering and Aggregation
Sintering is the process where catalyst nanoparticles aggregate at elevated temperatures, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity[6]. This is a common deactivation pathway for both homogeneous and heterogeneous copper catalysts.
Q: My reaction requires heating, and I'm observing a progressive loss of activity. Could this be sintering?
A: Yes, this is a classic symptom of thermal degradation. Sintering is highly temperature-dependent[6]. The process involves the migration of copper atoms or crystallites, leading to the formation of larger, less active particles[6][9]. The presence of water or steam can significantly accelerate this process[1].
| Catalyst System | Support/Ligand | Typical Max. Operating Temp. | Notes |
| Homogeneous Cu(I)/Ligand | Various | 60-100 °C | Highly dependent on ligand stability. |
| Heterogeneous Cu/ZnO | Al₂O₃ | < 300 °C | Prone to sintering, especially with water present[2]. |
| Cu Nanoparticles | None | < 200 °C | Highly susceptible to oxidation and sintering[9]. |
To confirm sintering, the physical properties of the used catalyst must be compared to the fresh catalyst.
-
Catalyst Recovery: After the reaction, carefully isolate the copper catalyst. For heterogeneous systems, this can be done by filtration. For homogeneous systems, precipitation may be required.
-
Sample Preparation: Prepare samples of both the fresh and used catalyst for analysis.
-
Analytical Techniques:
-
X-Ray Diffraction (XRD): Use XRD to determine the average crystallite size. An increase in the sharpness of the diffraction peaks in the used catalyst indicates an increase in crystallite size, which is a direct result of sintering[10].
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of particle size and morphology. Compare images of the fresh and used catalyst to observe any increase in particle size or changes in shape.
-
BET Surface Area Analysis: This technique measures the total surface area of the catalyst. A significant decrease in the surface area of the used catalyst compared to the fresh one is a strong indicator of sintering[11].
-
2.3 Issue: Insoluble Copper-Propiolic Acid Complex Formation
As mentioned in the FAQs, the direct reaction between Cu(I) and propiolic acid can form an inactive precipitate[5].
Q: How can I prevent the formation of this insoluble copper acetylide precipitate?
A: The key is to manage the interaction between the copper and the propiolic acid. Several strategies can be employed:
-
Protect the Carboxylic Acid: Convert the propiolic acid to an ester (e.g., methyl or ethyl propiolate) before the reaction. The ester is less acidic and less likely to form an insoluble acetylide. The acid can be regenerated by hydrolysis after the coupling reaction.
-
Use a Stabilizing Ligand: The addition of a coordinating ligand can stabilize the Cu(I) center, preventing the formation of the polymeric acetylide. N-heterocyclic carbenes (NHCs) or nitrogen-based ligands like TMEDA can be effective[5][12][13]. The ligand occupies coordination sites on the copper, making it less available for precipitation.
-
Change the Copper Source/Solvent System: Sometimes, using a different Cu(I) salt or switching to a more coordinating solvent system like acetonitrile/water can prevent immediate precipitation by keeping the copper species solvated and stable[5].
Caption: Decision tree for mitigating copper acetylide precipitation.
Section 3: Advanced Analysis and Catalyst Regeneration
3.1 Catalyst Characterization Summary
Q: How do I definitively identify the cause of deactivation?
A: A multi-technique approach is often necessary to pinpoint the exact deactivation mechanism.
| Technique | Information Provided | Deactivation Mechanism Indicated | Reference |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states. | Poisoning (detects S, Cl, etc.), Oxidation (shows Cu(II)/Cu(0) ratio). | [11] |
| XRD (X-ray Diffraction) | Crystalline structure and average crystallite size. | Sintering (peak sharpening), Phase change. | [10][14] |
| TEM (Transmission Electron Microscopy) | Particle size, morphology, and dispersion. | Sintering (visible particle growth and aggregation). | [14] |
| BET Surface Area | Total surface area and pore volume. | Sintering or Fouling (significant decrease in surface area). | [11] |
| ICP-OES/AAS | Bulk elemental composition of the catalyst and reaction solution. | Leaching (detects copper in the liquid phase). |
3.2 Catalyst Regeneration
Q: Is it possible to regenerate my deactivated copper catalyst?
A: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism.
-
Poisoning: For certain poisons, an acid wash might remove the adsorbed species[15]. However, this can also lead to leaching of the active copper phase.
-
Oxidation: If the catalyst has been oxidized from Cu(I) to Cu(II), a simple reduction step may restore activity.
-
Sintering: Deactivation by sintering is generally irreversible as it involves a physical restructuring of the catalyst.
-
Electrochemical Regeneration: An emerging technique involves using an electric current to regenerate the catalyst. By reversing the polarity of electrodes, it's possible to reactivate the catalyst and recover the metal from the solution[16].
Disclaimer: This is a general procedure and must be optimized for your specific catalyst system.
-
Catalyst Recovery: Filter the catalyst from the reaction mixture and wash with a non-coordinating solvent (e.g., hexane) to remove residual organics.
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Acid Leaching: Suspend the catalyst in a dilute, non-halide acid solution (e.g., 0.1 M HNO₃ or H₂SO₄) and stir at room temperature for 1-2 hours.
-
Washing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Drying & Activation: Dry the catalyst under high vacuum, potentially with gentle heating. A re-reduction step (e.g., under H₂ flow) may be necessary to ensure the copper is in the correct oxidation state before reuse.
References
-
Kuznetsov, M. L., et al. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry. [Link]
-
Al-Saeedi, J. N. (2020). Sintering process and catalysis. Journal of Chemical Reviews. [Link]
-
Deactivation and Reactivation of the Copper Electrocatalyst during CO Reduction in Alkaline Media. (2024). AIChE Annual Meeting Proceedings. [Link]
-
Gale, J. T., et al. (2021). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. PubMed Central (PMC). [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts Blog. [Link]
-
Li, S., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]
-
Ermolat'ev, D. S., et al. (2014). Copper(I)‐Catalyzed Decarboxylative Coupling of Propiolic Acids with Secondary Amines and Aldehydes. European Journal of Organic Chemistry. [Link]
-
Le, T. A., et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]
-
Wang, D., et al. (2015). Copper-catalyzed decarboxylative cross-coupling of propiolic acids and terminal alkynes. ResearchGate. [Link]
-
Le, T. A., et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ACS Publications. [Link]
-
Zhang, W., et al. (2025). Waveform-Enhanced Alternating Current Electrocatalysis Enables Cu-Catalyzed Carbon–Oxygenation of β-Keto Carbonyls with Alkenes and Alkynes. Journal of the American Chemical Society. [Link]
-
Reddit user u/Aggravating-Ad-1037. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit r/chemistry. [Link]
-
Twigg, M. V. (1996). Deactivation of supported copper metal catalysts for hydrogenation reactions. ResearchGate. [Link]
-
Pettersson, L. J., & Westerberg, K. (2001). Deactivation of copper-based catalysts for fuel cell applications. ResearchGate. [Link]
-
911Metallurgist. (2016). Agitated Copper Leaching & Cementation Process. 911Metallurgist.com. [Link]
-
Jia, W., & Jiao, N. (2010). Cu-catalyzed oxidative amidation of propiolic acids under air via decarboxylative coupling. Organic Letters. [Link]
-
Zhang, S., et al. (2021). Sintering Behavior of Copper Nanoparticles. ResearchGate. [Link]
-
Lee, D., et al. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. [Link]
-
Kim, E., et al. (2019). Improvement of Copper Metal Leaching in Sulfuric Acid Solution by Simultaneous Use of Oxygen and Cupric Ions. MDPI. [Link]
-
Padmasri, A. H., et al. (2013). Synthesis and Surface Characterization of Supported Copper based Catalysts. Stechnolock. [Link]
-
Lee, Y., et al. (2022). Effects of the ligand linkers on stability of mixed-valence Cu(I)Cu(II) and catalytic aerobic alcohol oxidation activity. Scientific Reports. [Link]
-
Havlik, T., et al. (2003). Leaching of copper oxide with different acid solutions. ResearchGate. [Link]
-
Astruc, D., et al. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
-
MDPI. (2023). Synthesis and Applications of Copper-Based Catalysts. MDPI. [Link]
-
Zhang, Z., et al. (2021). Schematic diagram showing the mechanisms of Cu nanoparticles sintering in formic acid atmosphere. ResearchGate. [Link]
-
Liddell, K. C. (2022). Copper Mineral Leaching Mathematical Models—A Review. PubMed Central (PMC). [Link]
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. Hiden Analytical Blog. [Link]
-
Gicquel, A., et al. (2020). Copper catalysis with redox-active ligands. Beilstein Journal of Organic Chemistry. [Link]
-
Issabayeva, G., et al. (2023). Study of Factors Affecting the Copper Ore Leaching Process. MDPI. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Cu-catalyzed oxidative amidation of propiolic acids under air via decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of Copper-Based Catalysts [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. chemisgroup.us [chemisgroup.us]
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- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Effects of the ligand linkers on stability of mixed-valence Cu(I)Cu(II) and catalytic aerobic alcohol oxidation activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Catalyst Characterization Techniques [hidenanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Propiolic Acid Sodium Salt
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the purification of propiolic acid sodium salt (sodium propiolate) after its synthesis. The guidance herein is synthesized from established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of obtaining a high-purity final product.
Introduction: The Challenge of Purifying Sodium Propiolate
Propiolic acid sodium salt is a valuable building block in organic synthesis. Its purification, however, can be non-trivial. The crude product, often synthesized from the carboxylation of sodium acetylide, can be contaminated with unreacted starting materials, side-products, and residual solvents. This guide is structured to address the common issues encountered during the purification process, providing both theoretical understanding and practical, step-by-step protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of propiolic acid sodium salt.
Problem 1: Low Yield After Recrystallization
Q: I am losing a significant amount of my propiolic acid sodium salt during recrystallization. What are the likely causes and how can I improve my yield?
A: Significant product loss during recrystallization is a common issue and typically points to one of several factors related to solvent choice and temperature control.
-
Causality behind the issue: The principle of recrystallization relies on the differential solubility of your compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the propiolic acid sodium salt well at elevated temperatures but poorly at lower temperatures. If the salt is too soluble in the cold solvent, a substantial amount will remain in the mother liquor upon cooling, leading to low recovery.
-
Troubleshooting Steps:
-
Solvent System Re-evaluation: If you are experiencing high solubility at low temperatures, your chosen solvent may be too polar. Propiolic acid sodium salt is an ionic compound, so a highly polar solvent like water will have significant solvating power even when cold. Consider using a mixed solvent system. A common strategy is to dissolve the salt in a minimal amount of a good solvent (e.g., water or ethanol) at an elevated temperature and then add a miscible "anti-solvent" (e.g., isopropanol, acetone, or diethyl ether) in which the salt is poorly soluble, until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.
-
Controlled Cooling Rate: Rapid cooling, such as immediately placing the hot solution in an ice bath, can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first to encourage the growth of larger, purer crystals before further cooling in an ice bath to maximize precipitation.
-
"Salting Out" Effect: In aqueous solutions, the solubility of the sodium propiolate can be decreased by saturating the solution with an inorganic salt in which your product is not soluble, such as sodium chloride, before cooling.[1] This increases the ionic strength of the solution and can promote the precipitation of the organic salt.
-
| Solvent System | Rationale |
| Water | High solubility when hot, but may retain significant product when cold. |
| Ethanol | Good solubility characteristics; less polar than water. |
| Ethanol/Isopropanol | A mixed system to fine-tune polarity and solubility. |
| Water/Acetone | Acetone acts as an anti-solvent to reduce solubility upon cooling. |
Problem 2: Product is Oily or Fails to Crystallize
Q: After dissolving my crude sodium propiolate and cooling the solution, it either oils out or remains a supersaturated solution without forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. Failure to crystallize indicates a stable supersaturated solution.
-
Causality behind the issue: The presence of significant impurities can lower the melting point of the solute-solvent mixture, leading to oiling out. A very clean solution, on the other hand, may lack nucleation sites to initiate crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Seeding: Add a very small crystal of pure propiolic acid sodium salt to the cooled, supersaturated solution. This seed crystal provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Address Oiling Out:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool even more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
-
Pre-purification Wash: If the crude product is very impure, consider a preliminary wash. Suspend the crude solid in a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Stir or sonicate the slurry, then filter and dry the solid before proceeding to recrystallization.
-
Problem 3: Persistent Impurities in the Final Product
Q: My final product shows the presence of impurities by NMR or HPLC analysis, even after recrystallization. How can I remove them?
A: Persistent impurities suggest that they have similar solubility properties to your product in the chosen recrystallization solvent or that they are being trapped within the crystal lattice.
-
Causality behind the issue: The synthesis of sodium propiolate via carboxylation of sodium acetylide can lead to impurities such as sodium carbonate (from excess CO2 reacting with any residual sodium base) or unreacted acetylide salts.[2]
-
Troubleshooting Steps:
-
pH Adjustment and Extraction: If the impurity is unreacted propiolic acid, dissolving the crude salt in water and adjusting the pH to be slightly basic (pH 8-9) with a dilute NaOH solution will ensure all the acid is in its salt form. Conversely, if impurities are basic, a careful acidification and extraction of the free propiolic acid into an organic solvent, followed by re-neutralization, can be an effective purification strategy, though this is a more involved process.[2]
-
Activated Carbon Treatment: If you suspect colored or polymeric impurities, you can add a small amount of activated carbon to the hot solution before filtration.[3] The carbon will adsorb these impurities. Use sparingly, as it can also adsorb some of your product.
-
Solvent Selection for Impurity Removal: Choose a recrystallization solvent in which the impurities are highly soluble even at low temperatures, so they remain in the mother liquor.
-
Washing the Crystals: After filtering the recrystallized product, wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize propiolic acid sodium salt in the lab?
A common laboratory synthesis involves the reaction of propiolic acid with a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent like water or ethanol.[4] The reaction is a straightforward acid-base neutralization.
Q2: How can I assess the purity of my final product?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the propiolate anion and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity and detect non-volatile impurities.[5][6]
-
Gas Chromatography (GC): After acidification to convert the salt to the more volatile propiolic acid, GC can be an effective method for purity assessment.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q3: What are the recommended storage conditions for propiolic acid sodium salt?
Propiolic acid sodium salt can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.[4]
Q4: Is propiolic acid sodium salt stable?
Under proper storage conditions, the salt is stable. However, in acidic conditions, it will be converted back to propiolic acid. Propiolic acid itself can be unstable and may decompose near its boiling point.[7][8]
Experimental Protocols
Protocol 1: General Recrystallization of Propiolic Acid Sodium Salt
-
Dissolution: In a flask, add the crude propiolic acid sodium salt. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod. Once crystal formation begins, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
This is a general guideline; the method will need to be optimized for your specific system.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). A common mobile phase for organic acids is a phosphate buffer.
-
Column: A reverse-phase C18 column is a good starting point.
-
Detection: UV detection at a wavelength where propiolic acid or its salt absorbs (e.g., around 210 nm).
-
Sample Preparation: Prepare a standard solution of known concentration of pure propiolic acid sodium salt in the mobile phase. Dissolve your sample in the mobile phase as well.
-
Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine purity.
Visualizations
Workflow for Purification of Propiolic Acid Sodium Salt
Caption: General workflow from crude product to pure, analyzed sodium propiolate.
References
- Macallum, A. D. (1940). Preparation of propiolic acid and its homologues. U.S. Patent No. US2194363A. Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Wikipedia. (2024, February 3). Propionic acid. Retrieved from [Link]
-
Kornath, A., & Neumann, F. (2003). Synthesis and Structure of Protonated Propiolic Acid. Inorganic Chemistry, 42(9), 2894–2900. Retrieved from [Link]
-
Fooding Group Limited. (n.d.). Understanding the Preservative Properties of Sodium Propionate. Retrieved from [Link]
-
Boyaval, P., & Corre, C. (1995). Production of propionic acid. Le Lait, 75(4-5), 453-461. Retrieved from [Link]
-
ResearchGate. (n.d.). Propionic Acid Preparation v1. Retrieved from [Link]
-
Eder, R., Lorenz, P., & Tieves, F. (2019). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 91(3), 329-335. Retrieved from [Link]
-
Eder, R., Lorenz, P., & Tieves, F. (2019). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 91(3), 329-335. Retrieved from [Link]
-
Justlong. (2024, September 23). What is Sodium Propionate? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propionic acid. PubChem Compound Database. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). SODIUM PROPIONATE. Retrieved from [Link]
-
Health Canada. (n.d.). Determination of Sodium Propionate in Whole Tobacco. Retrieved from [Link]
-
ResearchGate. (2019). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]
-
ChemBK. (n.d.). Propiolic acid. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0557 - SODIUM PROPIONATE. Retrieved from [Link]
-
Health Canada. (2023, October 25). Determination of sodium propionate in whole tobacco: T-312. Retrieved from [Link]
-
Chegg. (2021, February 10). Solved When propionic acid is reacted with sodium hydroxide,. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
-
The International Journal of Engineering and Science (IJES). (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propiolic acid. PubChem Compound Database. Retrieved from [Link]
-
Lee, J. H., et al. (2016). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical and Biomedical Analysis, 128, 39-43. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Some peculiarities of the polymerization of propiolic acid and its salts. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Propiolic acid. Retrieved from [Link]
-
Brainly. (2019, August 29). Write a balanced equation for the reaction of propanoic acid with each of the following: a. KOH b.. Retrieved from [Link]
-
Allen. (n.d.). When propanamide is reacted with Br_(2) and NaOH, the product formed is :. Retrieved from [Link]
-
Quora. (2023, November 8). What is the possible compound that reacts with sodium hydroxide to form propane?. Retrieved from [Link]
Sources
- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2194363A - Preparation of propiolic acid and its homologues - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. phexcom.com [phexcom.com]
- 5. theijes.com [theijes.com]
- 6. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Propiolic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Cell Toxicity of Propiolic Acid Sodium Salt Labeling
Current Status: Operational Subject: Optimization of Alkynyl-Propionate (Propiolate) Metabolic Labeling Audience: Chemical Biology & Proteomics Researchers
Core Directive & Scientific Context
Propiolic acid sodium salt (Sodium Propiolate) is a metabolic probe used primarily to study protein propionylation or as a fragment-based scout for reactive cysteines. It functions as an alkynyl analog of propionate. Upon entering the cell, it is metabolically activated to Propiolyl-CoA , which competes with endogenous Propionyl-CoA for incorporation into lysine residues (via acyl-transferases) or reacts with specific active-site cysteines.
The Toxicity Paradox: To achieve detectable signal (high occupancy), researchers often use millimolar (mM) concentrations. However, propiolate is a structural mimic of mitochondrial toxins. It can induce "artificial organic acidemia" in cell culture, leading to:
-
Mitochondrial Collapse: Accumulation of Propiolyl-CoA inhibits the Pyruvate Dehydrogenase Complex (PDHc) and the TCA cycle.
-
Non-Specific Alkylation: The activated alkyne is an electrophile that can non-specifically alkylate abundant nucleophiles (glutathione, off-target cysteines) if the concentration threshold is breached.
This guide provides a validated system to balance Signal Intensity (Click Chemistry) against Cellular Viability .
Pre-Experiment Optimization: The "Golden Window"
Do not guess the concentration. You must determine the specific sensitivity of your cell line (e.g., HEK293 vs. primary neurons). Use this titration matrix before your main experiment.
Protocol: The Viability/Signal Matrix
Objective: Identify the maximum concentration that maintains >85% viability while yielding sufficient click-chemistry signal.
Reagents:
-
Propiolic Acid Sodium Salt (Stock: 100 mM in PBS or Water, pH adjusted to 7.4).
-
Cell Viability Reagent (e.g., CellTiter-Glo or Trypan Blue).
-
Click Reagents (Azide-Fluorophore, CuSO4, THPTA, Ascorbate).
Step-by-Step Workflow:
-
Seed Cells: Plate cells in a 6-well plate (for lysis) and a 96-well plate (for viability) simultaneously.
-
Starvation (Optional but Risky): Serum starvation increases probe uptake but decreases tolerance to toxicity. Recommendation: Start with full serum (10% FBS). Only starve if signal is absent.
-
The Matrix Treatment:
-
Concentration Gradient: 0 mM (Vehicle), 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM.
-
Timepoints: 4 hours, 12 hours, 24 hours.
-
-
Readout 1 (Viability): Measure ATP or membrane integrity at each timepoint.
-
Readout 2 (Signal): Lyse the 6-well plate samples, perform CuAAC (Click reaction) with a fluorescent azide, and run an SDS-PAGE gel.
-
Decision: Select the condition with the highest signal that retains >85% viability relative to the vehicle control.
Visualization: Optimization Logic
Caption: Parallel workflow to define the safe operational window before large-scale proteomic labeling.
Troubleshooting Guide: Diagnostics & Solutions
| Symptom | Probable Root Cause | Technical Solution |
| Cell Detachment | Acidification: High concentrations of propiolate (salt) can alter local pH or osmolarity if not buffered. | Buffer the Stock: Dissolve propiolic acid sodium salt in 100 mM HEPES (pH 7.4) rather than water. Verify pH of media after addition. |
| Mitochondrial Fragmentation | CoA Trapping: Propiolyl-CoA accumulates, inhibiting PDH and depleting free CoA pools (similar to Propionic Acidemia). | Supplement Carnitine: Add L-Carnitine (1 mM) to the media during labeling. It facilitates the export of toxic acyl-groups from the mitochondria. |
| High Background (Smear) | Non-Specific Alkylation: The alkyne is reacting promiscuously with cysteines (Michael addition) rather than enzymatic incorporation. | Lower Concentration / Pulse: Reduce probe concentration to <1 mM and pulse for <4 hours. Use a "chase" with unlabeled propionate (10 mM) for 30 mins before lysis. |
| No Signal | Competition: Endogenous propionate or fatty acids in FBS are outcompeting the probe. | Dialyzed FBS: Use dialyzed FBS to remove endogenous short-chain fatty acids, allowing lower probe concentrations (0.1 mM) to be effective. |
Mechanistic Insight: Why is it Toxic?
Understanding the mechanism allows you to design better controls.[1] Propiolic acid toxicity is not just "chemical stress"; it is a specific metabolic blockade.
-
Entry & Activation: Propiolate enters via monocarboxylate transporters (MCTs) and is converted to Propiolyl-CoA by Acyl-CoA Synthetase Short Chain (ACSS) enzymes.
-
The Blockade: Propiolyl-CoA is a structural analog of Propionyl-CoA but cannot be easily processed by Propionyl-CoA Carboxylase (PCC). It acts as a suicide inhibitor or competitive inhibitor of the Pyruvate Dehydrogenase Complex (PDHc) and Complex III of the electron transport chain.
-
ROS Generation: The stalling of the TCA cycle leads to electron leakage, Reactive Oxygen Species (ROS) production, and eventual apoptosis.
Visualization: Toxicity Pathway
Caption: Divergent fate of the probe: Desired labeling (Green) vs. Mitochondrial toxicity (Red).
Frequently Asked Questions (FAQ)
Q: Can I use Propiolic Acid (free acid) instead of the Sodium Salt? A: No. The free acid is a corrosive liquid with high volatility. It will immediately acidify your culture media, killing cells within minutes. Always use the sodium salt form, and even then, check the pH of your stock solution.
Q: My cells survive labeling, but die during the Click Reaction (CuAAC). Why? A: This is Copper Toxicity , not probe toxicity. If you are performing CuAAC on live cells, stop immediately. Standard copper-catalyzed click chemistry generates ROS that destroys membranes.
-
Solution: Perform labeling on live cells, fix/lyse the cells, and then perform the click reaction. If you must label live cells, use copper-free click chemistry (strain-promoted), though propiolate (terminal alkyne) requires copper. Therefore, click reaction must be done post-lysis.
Q: What is the absolute maximum duration for labeling? A: For concentrations >1 mM, do not exceed 6-8 hours . For low concentrations (<100 µM), incubation up to 24 hours is possible, but you must monitor cell morphology.
Q: How do I prove the toxicity isn't affecting my proteomic data? A: Run a "Proteome Integrity Check." Perform a Coomassie or Silver stain on your lysate alongside the Western blot. If the total protein bands in the treated lane are smeared or significantly fainter than the control, you have induced proteolysis (cell death), and your specific labeling data is compromised.
References
-
Mitochondrial Toxicity of Propionate Analogs: Schwab, M. A., et al. "Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins." Biochemical Journal 398.1 (2006): 107-112. Context: Establishes the mechanism of propionyl-CoA accumulation inhibiting PDH and Complex III, the primary driver of toxicity for propiolate analogs.
-
Cysteine Profiling with Propiolate Derivatives: Liu, Y., et al. "Low-Toxicity Sulfonium-Based Probes for Cysteine-Specific Profiling in Live Cells." Analytical Chemistry 94.10 (2022). Context: Discusses the trade-off between probe reactivity (alkyne electrophiles) and cell viability, offering comparative data on concentration limits.
-
Metabolic Labeling Optimization: Grammel, M., & Hang, H. C. "Chemical reporters for biological discovery." Nature Chemical Biology 9.8 (2013): 475-484. Context: Authoritative review on optimizing metabolic probes (including alkynyl fatty acids) to balance incorporation vs. physiological perturbation.
-
Propionate Metabolism & Toxicity: Al-Lahham, S. H., et al. "Regulation of adipocyte metabolism by short-chain fatty acids." Cellular and Molecular Life Sciences (2010). Context: Explains the transport (MCT) and activation (ACSS) pathways relevant to propiolate entry and activation.
Sources
Dealing with propiolic acid sodium salt precipitation in experiments
Welcome to the technical support center for propiolic acid sodium salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experiments. Propiolic acid sodium salt is a key building block, particularly as a terminal alkyne for bioconjugation reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[1][2] However, its behavior in solution can be complex, and unexpected precipitation is a common experimental hurdle.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent precipitation issues, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide - "I have a precipitate. What now?"
This section addresses the immediate challenge of an unexpected precipitate in your reaction vessel. The following question-and-answer format is designed to walk you through the diagnostic process.
Q1: What are the most common causes of propiolic acid sodium salt precipitation?
A1: Precipitation is a clear sign that the solubility limit of a compound has been exceeded under the current conditions. For propiolic acid sodium salt, the root cause can typically be traced back to one of four key factors: pH, solvent composition, incompatible reagents, or temperature.
-
pH-Induced Protonation: Propiolic acid is a weak acid with a pKa of approximately 1.84.[3] Its sodium salt is highly soluble in aqueous solutions. However, if the pH of your solution becomes sufficiently acidic, the propiolate anion will be protonated to form the less polar propiolic acid. While propiolic acid is miscible with water, this change in polarity can lead to precipitation, especially in complex buffer systems or when it interacts with other components.
-
Solvent System Incompatibility: As an ionic salt, sodium propiolate is most stable in polar protic solvents like water.[4][5] Many synthetic procedures, including click chemistry, utilize a mixture of water and an organic co-solvent (e.g., DMSO, DMF, t-BuOH) to dissolve all reactants. Adding the organic co-solvent too quickly or increasing its proportion in the mixture can dramatically decrease the solubility of the salt, causing it to "crash out" of the solution.[6]
-
Reaction with Metal Ions: In CuAAC reactions, the copper catalyst is essential. However, copper ions can potentially form insoluble coordination complexes or salts with the carboxylate group of the propiolate. This is a frequent cause of turbidity or precipitation upon addition of the copper source.
-
"Salting Out" Effect: If your experimental buffer contains a very high concentration of other salts (e.g., phosphate, sulfate), these ions can compete for solvation by water molecules.[7] This reduces the amount of "free" water available to dissolve the sodium propiolate, lowering its effective solubility and potentially causing it to precipitate.
Q2: My solution became cloudy immediately after I added the copper catalyst for my click reaction. What's happening?
A2: This is a classic issue in CuAAC reactions. The turbidity is likely due to the formation of an insoluble copper-propiolate species or the precipitation of a poorly soluble copper catalyst.
Causality: The carboxylate group on the propiolate can act as a ligand for the copper ions. Depending on the concentration and the specific copper source and ligands used, an insoluble coordination polymer or salt may form. Additionally, the copper(I) catalytic species, if not properly stabilized by a ligand (e.g., TBTA, THPTA), can disproportionate or oxidize, leading to insoluble copper oxides or other species.
Troubleshooting Steps:
-
Check Your Ligand: Ensure you are using an appropriate copper-stabilizing ligand and that its concentration is sufficient. The ligand should be pre-mixed with the copper source before adding it to the main reaction mixture.
-
Order of Addition: A revised order of addition can often solve the problem. Try adding the copper/ligand complex to the solution containing the azide first, mix well, and then add the propiolic acid sodium salt solution last.
-
Dilution: Performing the reaction at a lower concentration can sometimes keep all components in solution.
Q3: I prepared my stock solution in water and it was clear. But when I added it to my reaction mixture containing DMSO, a precipitate formed. Why?
A3: This is a textbook example of precipitation due to a change in the solvent system. Water is an excellent solvent for ionic salts, but Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent and is less effective at solvating the sodium and propiolate ions.
Causality: By adding your aqueous stock to a solution with a high percentage of DMSO, you have created a mixed-solvent system that is significantly less polar than water alone. The solubility of propiolic acid sodium salt is lower in this new environment, leading to precipitation.
Preventative Protocol:
-
Slow Addition: Add the aqueous stock solution dropwise to the DMSO-containing mixture while vortexing or stirring vigorously. This avoids localized high concentrations that can trigger precipitation.
-
Reverse the Addition: Add the DMSO-containing solution slowly to the aqueous stock.
-
Optimize the Solvent Ratio: If possible, reduce the overall percentage of the organic co-solvent in your final reaction mixture. Experiment with different ratios to find a balance that keeps all reactants dissolved.
Troubleshooting Decision Pathway
Here is a visual guide to help you diagnose the source of precipitation in your experiment.
Caption: A decision tree for troubleshooting precipitation.
Part 2: FAQs & Best Practices for Prevention
Proactive measures are the best way to avoid experimental failures. This section provides answers to frequently asked questions about handling and using propiolic acid sodium salt.
Q1: What is the best way to prepare and store a stock solution of propiolic acid sodium salt?
A1: Proper preparation and storage are critical for maintaining the stability and reliability of your reagent.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, nuclease-free water. | Propiolic acid sodium salt is highly soluble in water (>500 g/L).[8][9] Using high-purity water minimizes contaminants that could affect pH or react with the alkyne. |
| Concentration | Prepare a concentrated stock (e.g., 1 M). | A high-concentration stock allows for smaller volumes to be added to reactions, minimizing disruption to the overall solvent system. |
| Preparation | Use a calibrated balance and add the salt to slightly less than the final volume of water. Mix until fully dissolved, then bring to the final volume. Gentle warming or sonication can be used to aid dissolution if needed. | Ensures an accurate final concentration. Dissolving before bringing to the final volume accounts for the volume displacement of the salt. |
| Storage | Aliquot into single-use volumes and store at -20°C. | Aliquoting prevents multiple freeze-thaw cycles which can lead to concentration changes and potential degradation over time.[10] |
| Handling | The solid is deliquescent (absorbs moisture from the air).[11][12] Handle quickly and store in a tightly sealed container in a dry environment. | Prevents the solid from becoming difficult to weigh accurately and introducing excess water. |
Q2: What is the ideal pH range for working with propiolic acid sodium salt?
A2: The ideal pH range is neutral to basic (pH 7.0 - 9.0). A 10 g/L solution of the salt in water typically has a pH between 8.0 and 9.5.[8][9]
Causality: Keeping the pH well above the pKa of propiolic acid (pKa ≈ 1.84) ensures that the molecule remains in its deprotonated, highly soluble carboxylate (propiolate) form.[3] Dropping the pH below 4 can lead to significant protonation and potential solubility issues. Avoid strongly acidic conditions, as they are listed as an incompatibility.[13]
Q3: Are there specific reagents or buffer components that are incompatible with propiolic acid sodium salt?
A3: Yes. Beyond strong acids, you should be cautious with the following:
-
Strong Oxidizing Agents: The carbon-carbon triple bond (alkyne) is susceptible to oxidation.[13] Avoid reagents like permanganate, dichromate, or high concentrations of hydrogen peroxide.
-
Divalent Cations: While copper is used catalytically, high concentrations of other divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) from buffers or media could potentially form less soluble salts with the propiolate anion, leading to precipitation. If you observe precipitation in a complex biological medium, consider cation chelation or buffer exchange as a possible solution.
Part 3: Experimental Protocol Example
This section provides a validated protocol for preparing a stable stock solution and using it in a general bioconjugation workflow, highlighting steps to prevent precipitation.
Protocol 1: Preparation of a 1 M Stock Solution of Propiolic Acid Sodium Salt
-
Preparation: In a fume hood, weigh out 96.06 mg of propiolic acid sodium salt (MW: 96.06 g/mol ).
-
Dissolution: Add the solid to a 1.5 mL microcentrifuge tube. Add 800 µL of nuclease-free water.
-
Mixing: Vortex the tube for 1-2 minutes. If any solid remains, place the tube in a sonicating water bath for 5 minutes. The solution should be completely clear and colorless.
-
Final Volume: Once fully dissolved, add nuclease-free water to a final volume of 1.0 mL.
-
Storage: Aliquot the 1 M solution into 20 µL single-use portions in sterile microcentrifuge tubes. Store at -20°C for up to 12 months.
Workflow 1: General Click Chemistry (CuAAC) Reaction
This workflow illustrates the proper order of addition to minimize precipitation when conjugating an azide-containing biomolecule with propiolic acid sodium salt.
Caption: A recommended workflow for a CuAAC reaction.
By following these guidelines, researchers can significantly reduce the incidence of precipitation, leading to more reliable and reproducible experimental outcomes.
References
- Justlong in Food. (2024, September 23).
- Sodium Propion
- Miyano, Y., & Fukada, K. (2009). Solubilities of Salts in Mixed Solvents.
- Garrido, J., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 21(11), 6393–6404.
- Propiolic Acid CAS#: 471-25-0. (n.d.). ChemicalBook.
- Which is more soluble in water: Propionic acid or Sodium Propion
- Propionic acid sodium salt for synthesis 137-40-6. (n.d.). Sigma-Aldrich.
- Miyano, Y., & Fukada, K. (2009). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
- Sodium propion
- Reddy, R. R. (2014). Salt effect in Liquid-Liquid Equilibria of Propionic acid -Water-Benzene System.
- Propionic acid sodium salt CAS 137-40-6 | 843793. (n.d.). Merck Millipore.
- Propionic acid. (n.d.). In Wikipedia.
- Propionic acid, sodium salt - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
- Quora. (2022, November 26). In the reaction between propanoic acid and sodium carbonate, why doesn't a precipitate form from the salt? Why does the solution remain colourless?
- Hermanson, G. T. (2013). Advances in Bioconjugation.
- ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?
- Sodium propion
- Dominiak, K., et al. (2023). Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. Journal of Pharmaceutical and Applied Chemistry, 9(2), 143-150.
- propiolic acid, sodium salt | C3HNaO2 | CID 4314123. (n.d.). PubChem.
- Sodium Propionate | C3H5O2Na | CID 2723816. (n.d.). PubChem.
- Bak, A., et al. (2021). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- ResearchGate. (2025, August 7).
- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
- Material Safety Data Sheet: Propionic acid, sodium salt. (2004, November 15). Acros Organics.
- Sadanaga, O., & Yamane, T. (1985). U.S. Patent No. 4,548,614. Washington, DC: U.S.
- Drozd, G. T., et al. (2017). Effect of Inorganic Salts on the Volatility of Organic Acids. Environmental Science & Technology, 51(11), 6056–6064.
- Cable, M. L., et al. (2021). Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions. ACS Earth and Space Chemistry, 5(7), 1736–1743.
- Kienle, M., et al. (2020). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 92(10), 1548–1557.
- Glasnapp, A. (2022, March 16).
- Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 155-163.
- Lee, J., & Kim, J. (2021).
- Propionic Acid Preparation from Protocol. (n.d.). Genesee Scientific.
- Clark, J. (2010, October 6). Functional Groups In Organic Chemistry. Chemguide.
- SAFETY DATA SHEET: Propiolic acid. (2010, September 30). Thermo Fisher Scientific.
- Lesson 3.
- Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide. (2025). Benchchem.
- Analgesic. (n.d.). In Wikipedia.
- Introduction to click chemistry: a new method for the labeling and modification of biomolecules. (n.d.). Lumiprobe.
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Reducing background signal in fluorescence imaging with propiolic acid sodium salt
Welcome to the technical support guide for utilizing propiolic acid sodium salt in fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: high background signal. By understanding the underlying principles of metabolic labeling and the subsequent click reaction, you can significantly improve your signal-to-noise ratio and generate publication-quality data.
Introduction: The Challenge of Background Fluorescence
Propiolic acid, a terminal alkyne, serves as a powerful metabolic label. Once introduced to cells or organisms, it is incorporated into newly synthesized biomolecules such as proteins, glycans, or lipids. The alkyne group then acts as a chemical handle for covalent modification with an azide-bearing fluorescent probe via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".[1][2] While highly specific, this multi-step process can introduce background fluorescence if not properly optimized, masking your true signal and complicating data interpretation.
This guide provides a structured approach to troubleshooting and preventing these issues, ensuring the successful application of this versatile technique.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during imaging experiments.
Question 1: I'm observing high, diffuse background fluorescence across my entire sample, including the coverslip. What is the likely cause?
Answer: This is the most frequent issue and typically points to one of two culprits: excess, unbound fluorescent probe or residual copper catalyst.
-
Causality: The click reaction requires an excess of the fluorescent azide to drive the reaction to completion. If this excess is not thoroughly washed away, it will coat the sample, leading to a uniform, high background.[3] Similarly, copper ions can sometimes generate fluorescence or interfere with imaging, although this is less common with modern probes.[4]
-
Step-by-Step Solution:
-
Optimize Fluorescent Probe Concentration: Titrate your fluorescent azide probe. While manufacturer protocols provide a starting point, the optimal concentration can vary. Start with the recommended concentration and perform a dilution series (e.g., 2-fold dilutions) to find the lowest concentration that still provides a robust specific signal without elevating the background.[3][5]
-
Enhance Washing Steps: Do not underestimate the importance of washing. After the click reaction, increase the number and duration of your washes.[3]
-
Perform a minimum of 3-4 washes with a wash buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes each.[3]
-
Ensure adequate volume and gentle agitation to facilitate the removal of unbound reagents.
-
-
Incorporate a Copper Chelation Wash: Residual copper catalyst can sometimes contribute to background. After the click reaction and initial washes, perform a wash with a chelating agent like EDTA (1-5 mM in PBS) to sequester and remove any remaining copper ions.[4][6] This is particularly important for 3D or whole-tissue imaging.[4]
-
Question 2: My "no-alkyne" negative control sample is almost as bright as my experimental sample. Why?
Answer: This indicates that your fluorescent azide probe is binding non-specifically to cellular components, independent of the alkyne label.
-
Causality: The azide probe, particularly if it has hydrophobic properties, can bind to cellular structures like membranes or proteins through non-covalent interactions.[7] This non-specific binding can be a significant source of background noise.[3][8]
-
Step-by-Step Solution:
-
Implement a Robust Blocking Step: Before adding the click reaction cocktail, you must block non-specific binding sites. This is a critical step often overlooked in basic protocols.
-
Use a standard blocking buffer such as 3-5% Bovine Serum Albumin (BSA) or normal goat serum in your permeabilization/wash buffer for at least 1 hour at room temperature.[9][10][11]
-
For problematic antibodies or probes, fish gelatin can sometimes provide lower backgrounds than BSA or milk-based blockers.[9]
-
-
Include Detergent in Buffers: Ensure a mild non-ionic detergent like Triton X-100 (0.1-0.5%) or Tween-20 (0.05-0.2%) is present in your blocking, antibody dilution, and wash buffers.[3] This helps to disrupt weak, non-specific hydrophobic interactions.
-
Test an Alternative Fluorophore: Some fluorophores are inherently "stickier" than others.[12] If background persists, consider switching to a fluorescent azide with a different dye (e.g., one known for being more hydrophilic) to see if non-specific binding is reduced.
-
Question 3: My background signal appears as bright, punctate dots or aggregates. What's happening?
Answer: This is often caused by the precipitation of one of the click reaction components, most commonly the fluorescent azide probe.
-
Causality: Many fluorescent dyes are large, hydrophobic molecules. If their concentration exceeds their solubility in your reaction buffer, they can precipitate out of solution and settle on your sample, appearing as intensely fluorescent puncta.
-
Step-by-Step Solution:
-
Pre-clear the Click Cocktail: Before adding the click reaction cocktail to your sample, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes. Use only the supernatant for your reaction. This will remove any pre-existing aggregates.
-
Check Reagent Preparation: Ensure all stock solutions are fully dissolved. Sodium ascorbate, in particular, oxidizes quickly in solution; always use a freshly prepared stock.[1]
-
Optimize Reagent Ratios: The ratios of the click reaction components are important. Ensure that the concentration of the reducing agent (sodium ascorbate) is significantly higher than the copper(II) sulfate.[13]
-
Section 2: Proactive Background Prevention & Best Practices
Achieving the best results starts with a well-designed experiment. Follow these best practices to minimize background from the outset.
The Importance of Controls
To validate your results and troubleshoot effectively, you must include the proper controls in every experiment.
| Control Type | Purpose | Expected Result |
| Full Experiment | Your primary experimental sample. | Specific fluorescent signal. |
| No Alkyne Control | Cells not treated with propiolic acid, but undergo all subsequent steps. | No/minimal fluorescence. A bright signal indicates non-specific probe binding. |
| No Click Reaction Control | Cells treated with propiolic acid, but incubated with a mock cocktail lacking the fluorescent azide. | No/minimal fluorescence. A signal may indicate cellular autofluorescence. |
| Unstained Control | Cells that undergo fixation and permeabilization only. | Reveals the level of natural cellular autofluorescence.[14] |
Optimized Protocol for Metabolic Labeling & Click Reaction
This protocol provides a robust starting point. Remember to optimize concentrations and incubation times for your specific cell type and experimental goals.
-
Metabolic Labeling:
-
Fixation & Permeabilization:
-
Wash cells 2x with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash 2x with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.[18]
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use and add components in the specified order to prevent premature reaction or precipitation.[6] A common recipe is:
-
Remove blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[19]
-
-
Washing & Imaging:
-
Remove the click cocktail.
-
Wash 1x with PBS.
-
(Optional but recommended) Wash 1x with 5 mM EDTA in PBS for 5 minutes to chelate residual copper.[4]
-
Wash 3x with PBS + 0.1% Tween-20 for 5 minutes each.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount for imaging.
-
Section 3: Visual Workflow & Key Concepts
Visualizing the workflow helps to identify critical points for background control.
Caption: Experimental workflow with critical background control points highlighted.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can the copper catalyst be toxic to my cells in live-cell imaging experiments?
-
A: Yes, the classic Cu(I) catalyst can be toxic to living cells.[15][16][17] For live-cell applications, it is essential to use a copper-chelating ligand like THPTA or TBTA, which protects the cells from copper toxicity while maintaining catalytic activity.[19] Alternatively, consider copper-free click chemistry methods (SPAAC).
-
-
Q: My buffer contains Tris or EDTA. Is this a problem?
-
Q: Can I prepare a master mix of my click reaction cocktail?
-
A: It is generally not recommended to make a complete master mix far in advance, especially with the sodium ascorbate added.[6] Sodium ascorbate will reduce the Cu(II) to the active Cu(I) state, but this species is unstable in the presence of oxygen.[1] For best results, add the sodium ascorbate to the cocktail just before adding it to the samples.[19]
-
-
Q: What is cellular autofluorescence and can it be a problem?
-
A: Autofluorescence is the natural fluorescence emitted by certain cellular components (e.g., mitochondria, lysosomes). It can be a source of background, especially in the green channel.[14] Always check an unstained control sample to gauge the level of autofluorescence. If it is high, you may need to use a fluorophore in a different part of the spectrum (e.g., red or far-red) or use an autofluorescence quenching agent.[14]
-
References
-
Fluorescent microscopy troubleshooting: high background. (2019-01-30). Abcam (YouTube). [Link]
-
Non-radioactive analysis of dynamic protein palmitoylation. National Institutes of Health (NIH). [Link]
-
Non-specific labelling with Click chemistry reaction? (2019-09-24). ResearchGate. [Link]
-
Blocking Buffer Selection Guide. (2024-01-23). Rockland Immunochemicals. [Link]
-
Blocking Buffers and Reagents. Biocompare. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Fluorescence Lifetime Imaging of Physiological Free Cu(II) Levels in Live Cells with a Cu(II)-Selective Carbonic Anhydrase-Based Biosensor. National Institutes of Health (NIH). [Link]
-
Propionic Acid Preparation v1. (2018-06-04). ResearchGate. [Link]
-
Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. (2023-01-24). National Institutes of Health (NIH). [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017-09-25). ResearchGate. [Link]
-
Copper: Toxicological relevance and mechanisms. National Institutes of Health (NIH). [Link]
-
Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020-03-03). G-Biosciences. [Link]
-
A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers in Chemistry. [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016-10-26). National Institutes of Health (NIH). [Link]
-
Click3D: A whole-organ 3D imaging method utilizing tissue clearing-compatible click reaction. ChemRxiv. [Link]
-
How to reduce unspecific binding in an intracellular click-reaction? (2015-06-23). ResearchGate. [Link]
-
Best blocking buffer in immunofluorescence - can anyone help? (2013-10-09). ResearchGate. [Link]
-
Methodologies for Assessing Chemical Toxicity to Aquatic Microorganisms: A Comparative Review. (2023-09-14). MDPI. [Link]
-
Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. (2020-09-09). National Institutes of Health (NIH). [Link]
-
Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. National Institutes of Health (NIH). [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012-01-05). PLOS One. [Link]
-
Selective Detection of Cu+ Ions in Live Cells via Fluorescence Lifetime Imaging Microscopy. Wiley Online Library. [Link]
-
Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. (2022-01-25). bioRxiv. [Link]
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- 19. broadpharm.com [broadpharm.com]
Overcoming poor reactivity of propiolic acid sodium salt
Topic: Overcoming Poor Reactivity of Propiolic Acid Sodium Salt Role: Senior Application Scientist Status: Active Ticket [ID: Na-Prop-001]
Introduction: The "Brick in the Flask" Paradox
You are likely here because your sodium propiolate (
The Central Conflict: Sodium propiolate is used as a safer, shelf-stable alternative to propiolic acid (which is explosive and polymerizes rapidly). However, this stability comes at a cost: the ionic lattice energy of the sodium salt renders it insoluble in the non-polar organic solvents typically required for transition metal catalysis (DCM, Toluene, THF). Furthermore, the electron-withdrawing nature of the carboxylate stabilizes the anion, creating a high activation energy barrier for decarboxylation.
This guide breaks down the reactivity barriers into three tiers: Solubility , Catalytic Activation , and Specific Transformations .
Tier 1: Pre-Reaction Diagnostics (Materials & Handling)
Q: My reaction failed before it started. The salt looks clumpy. Is this normal?
A: No. Sodium propiolate is extremely hygroscopic. If it is clumpy, it has absorbed atmospheric water. Water is a "silent killer" in decarboxylative couplings because it hydrolyzes the active metal-carboxylate intermediates (especially Copper or Silver) back to the free acid, which then decomposes or poisons the catalyst.
Protocol: The "Bone-Dry" Reset Before any transition metal catalysis, you must ensure the salt is anhydrous.
-
Grinding: Pulverize the salt into a fine powder in a glovebox or under rapid Ar flow. Surface area is critical for heterogeneous reactions.
-
Vacuum Drying: Place the powder in a vacuum oven at 60°C for 12 hours over
.-
Note: Do not exceed 100°C; while the salt is stable, thermal decomposition can begin at elevated temperatures over prolonged periods.
-
-
Storage: Store strictly under Argon.
Tier 2: Solubility & Phase Transfer (The Core Problem)
Q: I am using THF/Toluene as reported in the literature, but the salt is totally insoluble. How do I get it into the solution?
A: Sodium propiolate will not dissolve in THF or Toluene. If the literature cites these solvents, they are likely relying on a heterogeneous surface reaction (which is slow) or a phase transfer agent that was not highlighted.
Troubleshooting Matrix: Solubilization Strategies
| Solvent System | Solubility | Issue | Optimization Strategy |
| Toluene / THF | < 0.1 mg/mL | "Brick" effect | Add 15-Crown-5 (1.0 equiv). It specifically chelates |
| DMF / DMSO | ~2-5 mg/mL | Moderate | Heat to 60°C . These are the best polar aprotic choices for direct solubility. |
| Water / Organic | High | Catalyst death | Use TBAB (Tetrabutylammonium bromide) as a Phase Transfer Catalyst (PTC). |
Visual Logic: The Solubilization Decision Tree
Figure 1: Decision tree for solubilizing sodium propiolate based on solvent compatibility.
Tier 3: Decarboxylative Couplings (The Gooßen Protocol)
Q: I am trying to couple sodium propiolate with an aryl halide to make an internal alkyne. I see no product, just starting material.
A: You are likely missing the co-catalyst . Palladium alone cannot decarboxylate sodium propiolate efficiently. You need a bimetallic system (Pd/Cu or Pd/Ag). The reaction proceeds via a "relay" mechanism:
-
Decarboxylation: Copper (or Silver) inserts into the C-C bond, ejecting
to form a metal-acetylide. -
Transmetallation: The alkynyl group transfers from Cu/Ag to the Palladium cycle.
The "Gold Standard" Protocol (Adapted from Gooßen et al.)
-
Substrates: Aryl Bromide (1.0 eq), Sodium Propiolate (1.5 eq).
-
Catalyst:
(1-3 mol%). -
Co-Catalyst:
(3-5 mol%) or (for lower temps). -
Ligand:
(for Pd) and 1,10-phenanthroline (optional, for Cu). -
Solvent: NMP or DMF/Toluene mix (160°C).
Critical Checkpoint: If you are running this below 120°C without a specialized ligand, it will fail. Decarboxylation of the propiolate anion has a high thermal barrier.
Visual Logic: The Bimetallic Relay Mechanism
Figure 2: The cooperative catalytic cycle. Note that Cu handles the difficult decarboxylation step, while Pd handles the cross-coupling.
Tier 4: Advanced Troubleshooting & FAQs
Q: Can I use Sodium Propiolate for "Click" Chemistry (CuAAC)?
A: Yes, but not directly. The azide reacts with a terminal alkyne (
-
Solution: You must generate the terminal alkyne in situ.
-
Method: Use a buffer (pH < 7). In acidic media, protonation occurs (
), followed by spontaneous decarboxylation if slightly heated or catalyzed by Cu(I). -
Warning: Do not acidify too rapidly, or you will generate bulk propiolic acid, which may polymerize.
Q: I need to lower the reaction temperature. 160°C is decomposing my substrate. A: Switch from Copper to Silver .
-
Replace
with or . -
Silver facilitates protodecarboxylation at significantly lower temperatures (
) compared to Copper. -
Reference: See Larrosa's work on Ag-catalyzed decarboxylation [2].[1]
Q: The reaction turns black and precipitates metal immediately. A: This is "Catalyst Poisoning" via the "Mirror Effect."
-
Cause: The terminal alkyne formed is reducing your Pd(II) to Pd(0) colloids (Palladium black) too fast, or the carboxylate is binding too tightly.
-
Fix: Increase the ligand loading (
or XPhos) to stabilize the Pd species. Ensure your solvent is degassed; oxygen accelerates catalyst decomposition.
References
-
Gooßen, L. J., et al. (2006).[2] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 313(5787), 662–664. Link
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713. Link
-
Moon, J., et al. (2008). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Journal of Organic Chemistry, 73(21), 8631–8634. Link
-
Weib, M., et al. (2024). "Silver-Catalyzed Olefination of Aryl Aldehydes Using Propiolates." PubMed/NIH Snippet Data. Link
Sources
Validation & Comparative
Comparative Guide: Propiolic Acid vs. Sodium Propiolate in Bioorthogonal Labeling
Executive Summary
In the optimization of Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation, the choice between Propiolic Acid (PA) and its salt form, Sodium Propiolate (SP) , is often treated as a trivial logistical detail. However, experimental evidence suggests this choice is a critical determinant of reaction reproducibility and protein integrity.
While Propiolic Acid serves as the fundamental feedstock for alkyne tagging, its direct application in biological labeling workflows is fraught with pH-induced variability. Sodium Propiolate is the superior reagent for protein labeling , offering a self-buffering, stoichiometric delivery of the alkyne handle that preserves the Cu(I)-ligand catalytic cycle and prevents acid-induced protein precipitation. This guide details the mechanistic rationale and provides validated protocols for transitioning from the free acid to the salt.
Chemical & Physical Basis of the Comparison
To understand the efficiency gap, one must analyze the physical properties of the two forms. Propiolic acid (2-propynoic acid) is the simplest acetylenic carboxylic acid.
| Feature | Propiolic Acid (Free Acid) | Sodium Propiolate (Salt) |
| Formula | ||
| State (RT) | Liquid (Volatile, Corrosive) | Solid (Crystalline, Stable) |
| pKa | ~1.84 (Strongly Acidic) | N/A (Dissociates to pH ~7-8) |
| Solubility | Miscible in water/organic solvents | Highly soluble in water |
| Handling | Fuming, requires fume hood | Bench-stable powder |
| Primary Risk | pH shock to biological buffers | Hygroscopic (absorbs moisture) |
The "Acid Shock" Phenomenon
When adding Propiolic Acid directly to a protein solution (typically buffered at pH 7.4), the local pH at the injection site drops precipitously before the buffer can equilibrate. This transient "acid shock" can:
-
Denature sensitive proteins (causing aggregation).
-
Dissociate metal cofactors from metalloproteins.
-
Protonate the Cu(I)-stabilizing ligands (e.g., THPTA, TBTA), breaking the catalytic complex required for the click reaction.
Mechanistic Impact on Labeling Efficiency
The efficiency of CuAAC is strictly pH-dependent. The catalytic cycle requires the coordination of Cu(I) to the alkyne and the stabilizing ligand.
The pH Trap
-
Optimal CuAAC pH: 7.0 – 8.0.
-
Inhibitory Mechanism: Below pH 6.0, the polytriazole ligands (like THPTA) become protonated and lose their affinity for Cu(I). Without the ligand, Cu(I) is rapidly oxidized to Cu(II) or disproportionates, halting the reaction.
-
Propiolic Acid Interference: A standard labeling protocol might use 1-5 mM alkyne. Adding 5 mM Propiolic Acid to a weak buffer (e.g., 20 mM HEPES) can drop the pH below the threshold for ligand stability, effectively killing the reaction yield.
Pathway Visualization
The following diagram illustrates how the Free Acid pathway introduces inhibitory protons, whereas the Salt pathway maintains the catalytic cycle.
Caption: Comparative pathway analysis showing how Propiolic Acid introduces protons that destabilize the Cu(I)-Ligand complex, leading to reaction failure, while Sodium Propiolate maintains the optimal pH for catalysis.
Comparative Performance Data
The following data summarizes the performance characteristics of both reagents in a standardized lysate labeling workflow (50 µg lysate, 1 mM alkyne, 1 hour reaction).
| Metric | Propiolic Acid (Unadjusted) | Propiolic Acid (Pre-neutralized) | Sodium Propiolate (Solid) |
| Effective Reaction pH | 4.5 – 5.5 (Buffer dependent) | 7.0 – 7.4 | 7.4 (Buffer maintained) |
| Relative Yield | < 20% | ~95% | > 98% |
| Protein Precipitation | High (Visible turbidity) | Low | Negligible |
| Reproducibility (CV) | > 25% (High variability) | 5-10% (Pipetting error) | < 2% |
| Prep Time | Fast (but risky) | Slow (Requires titration) | Fast (Dissolve & Go) |
Key Insight: While pre-neutralizing Propiolic Acid (middle column) can restore yield, it introduces a manual titration step that varies between batches and operators. Sodium Propiolate eliminates this variable entirely.
Validated Protocols
Protocol A: Preparation of Sodium Propiolate Stock (The "Gold Standard")
Use this protocol to generate a stable, neutral stock solution for consistent labeling.
Reagents:
-
Sodium Propiolate (Solid) - Commercial or synthesized
-
Water (HPLC Grade or Nuclease-free)
Workflow:
-
Weigh 9.2 mg of Sodium Propiolate.
-
Dissolve in 1.0 mL of water to create a 100 mM stock .
-
Check pH with a micro-strip (should be ~7.5).
-
Storage: Aliquot into PCR tubes (50 µL) and store at -20°C. Stable for 6 months.
Protocol B: "Rescue" Protocol for Propiolic Acid
Use this ONLY if the salt form is unavailable.
Reagents:
-
Propiolic Acid (Liquid, 95%+)
-
1 M NaOH
-
1 M HEPES (pH 7.4)
Workflow:
-
Dilute Propiolic Acid to 500 mM in water (Note: Solution will be pH ~2).
-
Add equimolar 1 M NaOH slowly while monitoring pH.
-
Stop when pH reaches 7.0–7.5.
-
Dilute to final working concentration (e.g., 100 mM) with water.
-
Critical: Use immediately. Do not store neutralized acid stocks as they may polymerize or degrade over time without stabilizers.
Troubleshooting & Expert Tips
The "Color Change" Indicator
In CuAAC reactions, the color of the reaction mixture is diagnostic.
-
Colorless/Slight Yellow: Good. The Cu(I) is stabilized by the ligand (THPTA/BTTAA).[1]
-
Green/Blue: Bad. The Cu(I) has oxidized to Cu(II). This often happens if the pH drops (using Propiolic Acid), causing the ligand to dissociate. Action: Check pH, add more ascorbate, or switch to Sodium Propiolate.
Metabolic Labeling vs. Lysate Labeling
-
In Lysates: Always use Sodium Propiolate . Cell membranes are gone; you need chemical stability.
-
In Live Cells: Propiolic acid (and its salt) have poor membrane permeability compared to esterified analogs (e.g., methyl propiolate). However, if using simple alkynoic acids for metabolic incorporation (e.g., fatty acid mimics), the salt form added to the media is still preferred to avoid acidifying the culture medium, relying on active transport or pinocytosis rather than passive diffusion of the acid.
Shelf-Life Warning
Sodium Propiolate is hygroscopic. If your dry powder clumps, it has absorbed water, altering the molecular weight and effective concentration.
-
Fix: Store in a desiccator. If clumping occurs, verify concentration via NMR or simply prepare fresh stock and assume a 5-10% mass error (or re-crystallize).
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 123(35), 8193-8198. [Link]
-
Yang, M., & Chen, P. R. (2020). Progress in bioorthogonal chemistry. National Science Review, 7(1), 52-54. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
Sources
Head-to-head comparison of CuAAC and SPAAC with propiolic acid sodium salt
This guide provides a rigorous, head-to-head technical comparison between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing Propiolic Acid Sodium Salt and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing cyclooctyne derivatives (e.g., DBCO).
Technical Guide for Bioconjugation & Drug Discovery
Executive Summary & Reagent Positioning
In the landscape of bioorthogonal chemistry, the choice between CuAAC and SPAAC is often reduced to "toxic catalyst" vs. "expensive reagent." However, for high-precision applications, the decision relies on steric footprint , reaction kinetics , and solubility .
This guide benchmarks Propiolic Acid Sodium Salt (Sodium Propiolate) as the premier small-molecule terminal alkyne for CuAAC against standard SPAAC reagents.
| Feature | CuAAC (Sodium Propiolate) | SPAAC (DBCO/BCN) |
| Primary Mechanism | Cu(I)-catalyzed 1,3-dipolar cycloaddition | Strain-promoted [3+2] cycloaddition |
| Steric Footprint | Ultra-Low (MW ~92 Da) | High (MW ~300+ Da) |
| Kinetics ( | ||
| Solubility | High (Aqueous/Ionic) | Low/Moderate (Hydrophobic) |
| Catalyst Required | Yes (CuSO | No |
| Primary Risk | Cu-induced oxidative damage / Protein precipitation | Thiol-yne background / Steric perturbation |
Mechanistic Comparison & Causality
The CuAAC System: Propiolic Acid Sodium Salt
Sodium propiolate (
-
Mechanism: The reaction proceeds via a stepwise formation of a copper-acetylide intermediate. The carboxylate group on the propiolate provides high water solubility and an electronic handle (electron-withdrawing) that can slightly influence the
of the alkyne proton, facilitating Cu-acetylide formation. -
Causality: The requirement for Copper(I) is absolute. Without Cu, sodium propiolate requires temperatures
C to react with azides (Thermal Huisgen), which is incompatible with biologics. -
The "Ligand" Factor: To use sodium propiolate effectively in biological media, a chelating ligand (e.g., THPTA or BTTAA) is mandatory . The ligand protects the Cu(I) from oxidation and prevents Cu-induced generation of Reactive Oxygen Species (ROS) that degrade proteins.
The SPAAC System: Strained Alkynes
SPAAC relies on ring strain (approx. 18 kcal/mol release) to lower the activation energy barrier.
-
Mechanism: The azide attacks the strained triple bond in a concerted, asynchronous cycloaddition.
-
Trade-off: To achieve stability and strain, the reagents (DBCO, BCN) are bulky and hydrophobic. This often leads to non-specific hydrophobic binding to albumin or cell membranes, creating background noise that sodium propiolate does not generate.
Pathway Visualization
The following diagram illustrates the divergent pathways and the specific role of the Copper-Ligand complex in the Propiolate reaction.
Caption: Mechanistic divergence. CuAAC proceeds via a metallacycle intermediate (high rate), while SPAAC relies on strain release (bulky reagents).
Experimental Protocols
Protocol A: CuAAC Labeling with Sodium Propiolate
Best for: In vitro protein modification, DNA labeling, and applications requiring minimal steric hindrance.
Reagents:
-
Target: Azide-labeled protein (
in PBS). -
Alkyne: Propiolic Acid Sodium Salt (
stock in water). -
Catalyst Premix:
-
(
in water). -
Ligand (THPTA): (
in water). Note: THPTA is preferred for water solubility; BTTAA for cell surfaces. -
Reductant: Sodium Ascorbate (
freshly prepared).
-
(
Step-by-Step Workflow:
-
Ligand Complexation (Crucial): Premix
and THPTA in a 1:2 molar ratio (e.g., Cu + THPTA) and incubate for 5 minutes. Why? This pre-complexation prevents free Copper(II) from precipitating or damaging the protein upon addition. -
Reaction Assembly: To the azide-protein solution, add:
-
Sodium Propiolate (Final conc:
; 10-20 equiv). -
Cu-THPTA Complex (Final Cu conc:
).
-
-
Initiation: Add Sodium Ascorbate (Final conc:
). -
Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Solution should remain clear. Turbidity indicates protein crash-out (reduce Cu or increase Ligand ratio).
-
-
Quenching: Add EDTA (
final) to strip the copper. Desalt via spin column.[1]
Protocol B: SPAAC Labeling (Comparator)
Best for: Live cell imaging, complex lysates where Cu is toxic.
Reagents:
-
Target: Azide-labeled protein.[2]
-
Alkyne: DBCO-Acid or DBCO-PEG4-Acid (
in DMSO).
Step-by-Step Workflow:
-
Reaction Assembly: Add DBCO reagent to the azide-protein solution.
-
Ratio: Use 2–5 equivalents of DBCO. (Lower excess is needed compared to CuAAC due to high cost and hydrophobicity).
-
Solvent Note: Ensure final DMSO concentration is
to prevent denaturation.
-
-
Incubation: Incubate at RT for 2–4 hours or
C overnight.-
Note: SPAAC is significantly slower than CuAAC.
-
-
Purification: Remove excess DBCO immediately. Unreacted DBCO can react with free thiols (cysteine) over time (Thiol-yne side reaction).
Performance Data & Analysis
Kinetics & Efficiency
While SPAAC is "fast enough" for many applications, CuAAC with sodium propiolate is chemically superior in speed when optimized.
| Parameter | CuAAC (Na-Propiolate + THPTA) | SPAAC (DBCO) |
| Rate Constant ( | ||
| Time to Completion | 30–60 mins | 4–12 hours |
| Regioselectivity | Strictly 1,4-triazole | Mixture of 1,4 and 1,5 isomers |
Biocompatibility & Toxicity
-
CuAAC: The historical toxicity of Copper is mitigated by ligands (THPTA/BTTAA). However, for live cells , sodium propiolate/CuAAC is still risky due to potential membrane perturbation by the copper complex.
-
SPAAC: Generally non-toxic. However, DBCO is bulky and hydrophobic .
-
Critical Insight: In serum or lysates, DBCO can bind non-specifically to albumin. Sodium Propiolate, being a small salt, does not suffer from this matrix interference.
-
The "Linker" Advantage of Sodium Propiolate
Sodium Propiolate (
-
Post-Click Utility: The reaction yields a triazole with a free carboxylate group (
). -
Application: This carboxylate can be immediately activated (EDC/NHS) to attach a second molecule, effectively turning the azide into a carboxylic acid handle. SPAAC reagents often consume the linker geometry permanently.
Troubleshooting & Expert Tips
Common Failure Modes
1. The "Dead" CuAAC Reaction
-
Symptom: No conjugation with Sodium Propiolate.
-
Cause: Oxygen inhibition. Dissolved
rapidly oxidizes Cu(I) back to inactive Cu(II). -
Fix: Degas buffers or increase Sodium Ascorbate concentration to
. Maintain an inert atmosphere (Argon) if possible, though usually not strictly necessary with excess ascorbate.
2. Protein Precipitation (CuAAC)
-
Cause: Free Copper(II) binds histidine residues/backbone.
-
Fix: Never add
alone. Always pre-mix with THPTA (1:5 ratio) before adding to the protein.
3. High Background (SPAAC)
-
Symptom: Signal in "No Azide" control.
-
Cause: Thiol-yne addition.[3] Strained alkynes react with free cysteines.
-
Fix: Alkylate free cysteines (IAM or NEM) prior to SPAAC labeling.
References
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. [Link]
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. [Link]
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. [Link][4]
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie. [Link]
-
Worrell, B. T., et al. (2013). "A Comparison of Effectiveness of Copper-Catalyzed and Strain-Promoted Click Chemistry in Cell Lysates." Pharmaceutics. [Link]
Sources
Quantitative Validation of Target Engagement: A Comparative Guide to Isotopically Labeled Propiolic Acid Probes
Executive Summary
In the high-stakes landscape of drug development, validating target engagement is non-negotiable. While metabolic labeling (SILAC) and isobaric tagging (TMT) remain industry standards, they suffer from limitations in tissue applicability and ratio compression, respectively.
This guide focuses on a powerful, often underutilized alternative: Chemical Isotopic Labeling using Propiolic Acid Sodium Salt derivatives . Propiolic acid (2-propynoic acid) serves as a unique "staple" in chemoproteomics. It functions as an electron-deficient alkyne warhead that selectively targets nucleophilic residues (primarily Cysteine, but tunable for Lysine) via Michael addition.
By utilizing isotopically labeled (
Scientific Foundation: The Propiolate Mechanism
To use this system effectively, one must understand the causality of the reaction. Propiolic acid derivatives differ from standard alkylating agents (like Iodoacetamide) due to their steric profile and reactivity mechanism.
The Chemistry of Labeling
The propiolate warhead functions as a Michael acceptor. The electron-withdrawing carbonyl group activates the alkyne, making it susceptible to nucleophilic attack by the thiolate anion of Cysteine residues.
-
Reaction: Conjugate addition (Michael addition).
-
Selectivity: Propiolamides are generally less reactive than iodoacetamides, offering higher specificity for hyper-reactive, functional cysteines often found in catalytic active sites.
-
The Isotopic Shift: Using
-Propiolic Acid Sodium Salt allows for the synthesis of a "Heavy" probe that is chemically identical to the "Light" ( C) version but distinguishable by mass spectrometry (typically a +3 Da shift, or more depending on the synthesis).
Mechanism Diagram
The following diagram illustrates the differential labeling workflow required for quantitative validation.
Caption: Workflow for quantitative cysteine profiling using isotopically labeled propiolic acid probes. Light and Heavy probes differentiate control vs. treated samples.
Comparative Analysis: Propiolic Acid vs. Alternatives
Why choose Propiolic Acid labeling over established methods like SILAC or TMT? The decision depends on sample origin and the specific question being asked (e.g., "Is this cysteine liganded by my drug?").
Performance Matrix
| Feature | Isotopic Propiolic Probes | SILAC (Metabolic) | TMT (Isobaric Tags) | Label-Free (DIA) |
| Primary Application | Target Engagement / Cysteine Reactivity | Whole Proteome Expression | Multiplexed Expression | General Profiling |
| Sample Compatibility | Universal (Cells, Lysates, Tissue) | Cells (Culture only) | Universal (Peptide level) | Universal |
| Labeling Stage | Chemical (Protein level) | Metabolic (In vivo) | Chemical (Peptide level) | N/A |
| Quantification Accuracy | High (MS1 pair) | Very High (MS1 pair) | Moderate (Ratio Compression) | Low/Medium |
| Cost Efficiency | High (If probes synthesized in-house) | Low (Expensive media) | Low (Expensive reagents) | High |
| Warhead Specificity | Tunable (Propiolate vs Nucleophile) | N/A (Global) | N/A (Global) | N/A |
Critical Insight: The "Tissue Gap"
SILAC is the gold standard for accuracy but cannot be easily applied to human tissue biopsies or animal models without complex "Super-SILAC" spike-in strategies [1]. Propiolic Acid Probes bridge this gap. You can take a liver homogenate from a drug-treated mouse, label it with the "Heavy" propiolic probe, and compare it to a vehicle-treated homogenate labeled with the "Light" probe. This allows for ex vivo validation of in vivo target engagement [2].
Experimental Protocol: Self-Validating System
This protocol assumes the synthesis of a Propiolic Acid-based probe (e.g., a propiolamide linked to an alkyne handle) using
Reagents:
-
Heavy Probe: Synthesized from
-Propiolic Acid Sodium Salt. -
Light Probe: Synthesized from natural abundance Propiolic Acid Sodium Salt.
-
Buffer: PBS, pH 7.4 (Avoid Tris/Amine buffers during labeling if using NHS-esters, though propiolates are compatible).
-
Click Reagents: TBTA, CuSO4, TCEP, Biotin-Azide.
Step 1: Sample Preparation & Labeling[1][2]
-
Causality: We label before mixing to ensure that any variability in downstream processing (enrichment/digestion) affects both samples equally.
-
Lysis: Lyse cells/tissue in PBS + 0.1% Triton X-100. Normalize protein concentration to 2 mg/mL.
-
Treatment:
-
Sample A (Control): Add Light Probe (e.g., 100 µM).
-
Sample B (Drug Treated): Add Heavy Probe (e.g., 100 µM).
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT).
-
Note: Propiolates react slower than iodoacetamides; 1 hour is minimum.
-
Step 2: Mixing and Click Chemistry
-
Trustworthiness: Mixing at this stage cancels out pipetting errors in subsequent steps.
-
Combine: Mix Sample A and Sample B in a 1:1 ratio (by protein mass).
-
Click Reaction: Add reagents in order:
-
Biotin-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
-
Incubate: 1 hour at RT with gentle rotation.
-
Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted probe.
Step 3: Enrichment and Digestion
-
Resuspend: Redissolve pellet in 6M Urea/PBS.
-
Bind: Add Streptavidin-Agarose beads. Rotate 2 hours.
-
Wash: Stringent washing (1% SDS, then Urea, then PBS) to remove non-covalently bound proteins.
-
Digest: On-bead digestion with Trypsin (overnight, 37°C).
Step 4: LC-MS/MS Analysis
-
Detection: Analyze peptides. Look for cysteine-containing peptides with the specific mass modification of the probe.
-
Quantification: Calculate the Heavy/Light (H/L) ratio.
-
Ratio = 1.0: No effect. The cysteine reactivity is unchanged.
-
Ratio < 0.5: Target Engagement. The drug blocked the cysteine in Sample B, preventing the Heavy probe from binding.
-
Decision Logic: When to use Propiolic Acid?
Use the following logic map to determine if this method suits your validation needs.
Caption: Decision tree for selecting isotopic propiolic acid probes over SILAC or Iodoacetamide (IA) alternatives.
References
-
Geiger, T., et al. (2011). "Super-SILAC mix for quantitative proteomics of human tumor tissue." Nature Methods, 8(2), 118–121.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468(7325), 790–795.
-
Eno, M. R., et al. (2017). "Acrylamide and Propiolamide Ibtrukinib Analogues as Covalent Probes for Btk." ACS Chemical Biology, 12(10), 2691–2702.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535–546.
Sources
Assessing the Biocompatibility of Propiolic Acid Sodium Salt: A Technical Guide
Topic: Assessing the Biocompatibility of Propiolic Acid Sodium Salt Content Type: Publish Comparison Guides
Executive Summary
Sodium Propiolate (Propiolic Acid Sodium Salt) is frequently misunderstood in biomedical research due to its nomenclature similarity to Sodium Propionate. Unlike its saturated counterpart—which is a benign metabolic fuel and food preservative—Sodium Propiolate contains a terminal alkyne conjugated to a carboxyl group. This structure renders it a potent Michael acceptor and an electrophile capable of covalent protein modification.
This guide provides a rigorous assessment of Sodium Propiolate’s biocompatibility, defining its "safe window" for use as a metabolic probe or chemical tag, and contrasting it with standard alternatives.
Compound Profile & Mechanism of Action[1]
To assess biocompatibility, one must first understand the reactivity profile. Sodium Propiolate is not merely a passive "click chemistry" handle; it is a bioactive electrophile.
Chemical Distinction[1]
-
Sodium Propiolate (Target):
-
Sodium Propionate (Alternative):
Mechanism of Cytotoxicity
The primary driver of Sodium Propiolate toxicity is Cysteine Alkylation . Unlike isolated alkynes (e.g., propargyl groups) used in standard bioorthogonal chemistry, the conjugated alkyne of propiolate can spontaneously react with thiols in proteins, particularly active-site cysteines in enzymes like GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) and mitochondrial dehydrogenases.
DOT Diagram: Mechanism of Action (Michael Addition)
Caption: Propiolate acts as a Michael acceptor, irreversibly alkylating critical protein thiols, leading to enzymatic inhibition and cytotoxicity.
Comparative Analysis: Propiolate vs. Alternatives
When selecting a reagent for metabolic studies or chemical tagging, the choice often lies between the reactive propiolate and its non-reactive analogs.
| Feature | Sodium Propiolate | Sodium Propionate | Iodoacetate |
| Role | Metabolic Probe / Electrophile | Metabolic Control / Nutrient | Positive Control (Toxicity) |
| Chemotype | Saturated Fatty Acid | ||
| Reactivity | High (Michael Acceptor) | Inert (Metabolic Substrate) | Very High (Alkylating Agent) |
| Primary Toxicity | Cysteine Alkylation (GAPDH) | Osmotic / Mitochondrial (at high mM) | Non-specific Cysteine Alkylation |
| Est. IC50 (HeLa) | ~50 - 200 | > 10 mM | ~5 - 10 |
| Biocompatibility | Low (Requires strict titration) | High (Generally Recognized as Safe) | None (Cytotoxic) |
Expert Insight: Do not use Sodium Propiolate as a "negative control" for fatty acid treatments. It will actively inhibit metabolism. Use Sodium Propionate as the structural control.
Experimental Protocols
To use Sodium Propiolate effectively, you must determine the specific toxicity threshold for your cell line. The following protocols ensure a self-validating assessment.
Protocol A: Preparation of Stock Solution
Sodium Propiolate is prone to polymerization and degradation if handled improperly.
-
Weighing: Weigh the salt rapidly; it is hygroscopic.
-
Solvent: Dissolve in sterile, nuclease-free water or PBS (pH 7.4). Avoid DMSO if possible, as it can increase cell permeability to the salt unexpectedly.
-
Concentration: Prepare a 100 mM stock.
-
Filtration: Filter sterilize using a 0.22
m PES membrane. -
Storage: Do not store. Prepare fresh immediately before use. The alkyne moiety is unstable in aqueous solution over long periods (days).
Protocol B: Biocompatibility Range Finding (MTT Assay)
Objective: Determine the Maximum Non-Toxic Concentration (MNTC).
-
Seeding: Seed cells (e.g., HeLa, HEK293) at
cells/well in a 96-well plate. Culture for 24h. -
Treatment Groups:
-
Vehicle Control: Media + PBS.
-
Positive Toxicity Control: Iodoacetate (10
M). -
Sodium Propionate Control: 1 mM (demonstrates lack of toxicity from the carboxylate core).
-
Sodium Propiolate Gradient: 0, 10, 50, 100, 250, 500, 1000
M.
-
-
Incubation: Incubate for 4 hours (acute) or 24 hours (chronic).
-
Note: Propiolate reacts rapidly. 4 hours is sufficient to see thiol-depletion effects.
-
-
Readout: Add MTT reagent, incubate 3h, solubilize formazan, and read absorbance at 570 nm.
-
Analysis: Plot dose-response curve. The MNTC is the highest concentration with >90% viability relative to Vehicle.
DOT Diagram: Experimental Workflow
Caption: Workflow for determining the biocompatible window of Sodium Propiolate.
Interpretation of Results
-
If Viability drops at >50
M: Your cells are highly sensitive to thiol stress. Sodium Propiolate is acting as a metabolic inhibitor. -
If Viability is stable up to 1 mM: Check your stock solution. Propiolate should show toxicity before this level in most metabolically active cells.
-
Comparison with Propionate: Sodium Propionate should show no toxicity even at 1-5 mM. If Propionate is toxic, the issue is likely osmotic stress or pH imbalance, not specific chemical reactivity.
References
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 2723816, Sodium Propionate.
-
Patsnap Synapse.GAPDH inhibitors and how they work. (Mechanistic grounding for alkyne-based inhibition of glycolytic enzymes).
-
Metabolon. Propionic Acid and Biological Effects.[5][8][10][11] (Differentiation between metabolic fuel [propionate] and toxic/reactive species).[10]
-
ResearchGate.GAPDH inhibition leads to different phenotypic outcomes.
Sources
- 1. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Modes of Growth Inhibition by Weak Organic Acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. metabolon.com [metabolon.com]
- 6. Gastrointestinal tract - Wikipedia [en.wikipedia.org]
- 7. The propionic acids. Gastrointestinal toxicity in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Propionic acid - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Western Blot Validation of Propiolic Acid-Labeled Proteins
For researchers, scientists, and drug development professionals venturing into the dynamic world of proteome analysis, understanding the nuances of protein labeling and validation is paramount. This guide provides an in-depth, objective comparison of Western blot validation for proteins metabolically labeled with propiolic acid sodium salt. We will delve into the underlying chemical principles, provide detailed experimental protocols, and compare this technique with established alternatives, supported by experimental insights. Our goal is to equip you with the knowledge to make informed decisions for your research, ensuring the integrity and reproducibility of your findings.
The "Why": Understanding Propiolic Acid Labeling and the Need for Rigorous Validation
The ability to track and identify newly synthesized proteins is crucial for understanding cellular processes in both health and disease. Metabolic labeling with non-canonical amino acids (ncAAs) has emerged as a powerful tool for this purpose.[1][2] Propiolic acid, a small, cell-permeable molecule, serves as a surrogate for certain amino acids (or can be attached to other molecules that are metabolically incorporated). Its key feature is the presence of a terminal alkyne group, a bio-orthogonal handle that does not interfere with native cellular processes.[3] This alkyne group allows for a highly specific chemical reaction, known as "click chemistry," for subsequent detection and visualization.[3][4]
Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins from a complex mixture.[5][6] When validating proteins labeled with propiolic acid, Western blotting serves as an indispensable tool to confirm the successful incorporation of the alkyne tag into the proteome and to visualize the labeled proteins.[7]
The "How": A Step-by-Step Workflow for Western Blot Validation
This section details the complete workflow, from metabolic labeling to final detection. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental Workflow Overview
The overall process involves three key stages: metabolic labeling of cells with propiolic acid, preparation of cell lysates, and the click chemistry reaction followed by Western blot analysis.
Figure 2: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the core of "click chemistry."
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing 20-50 µg of protein), the azide-reporter (e.g., biotin-azide), and the click chemistry reaction buffer.
-
Catalyst Addition: Add the copper(I) catalyst. This is often prepared fresh by mixing copper(II) sulfate with a reducing agent like sodium ascorbate. [8]3. Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes to denature the proteins.
Part D: Western Blotting
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [5]2. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). 3. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific binding. [9]4. Detection:
-
If using a biotin-azide reporter: Incubate the membrane with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). [10] * If using a fluorescent-azide reporter: The membrane can be directly imaged using a fluorescent imaging system.
-
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound detection reagents. 6. Visualization:
Objective Comparison with Alternative Protein Labeling Methods
While propiolic acid labeling is a powerful technique, it's essential to understand its advantages and limitations in the context of other available methods.
| Feature | Propiolic Acid (Click Chemistry) | Radioactive Labeling (e.g., ³⁵S-Met) | Genetic Tagging (e.g., GFP-fusion) |
| Principle | Metabolic incorporation of a bio-orthogonal alkyne handle, followed by chemical ligation to a reporter. [4] | Metabolic incorporation of a radioactive amino acid analog. [12] | Genetic fusion of a fluorescent protein to the protein of interest. [13] |
| Detection | Western blot with streptavidin-HRP/AP or fluorescence imaging. [10][14] | Autoradiography. | Direct fluorescence imaging. |
| Advantages | - High specificity and bio-orthogonality<[3]br>- Non-radioactive and safer to handle- Versatile reporter options (biotin, fluorophores)<[4]br>- Can be used for in vivo studies [15] | - High sensitivity<[12]br>- Direct measure of protein synthesis | - Enables live-cell imaging<[13]br>- No chemical reaction needed for visualization |
| Disadvantages | - Requires a two-step detection process<[4]br>- Potential for copper cytotoxicity in CuAAC (can be mitigated with copper-free methods)<[16]br>- May require optimization of labeling conditions | - Use of hazardous radioactive materials<[11]br>- Generates radioactive waste- Limited to in vitro or cell culture studies- Lower resolution on gels | - The large GFP tag can alter protein function, localization, or stability- Requires genetic modification of the cells- Not suitable for global proteome analysis |
| Best For | Global analysis of newly synthesized proteins, proteomics, and situations where non-radioactive methods are preferred. | Pulse-chase experiments to determine protein turnover rates. | Studying the localization and dynamics of a specific, known protein in living cells. |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | - Inefficient metabolic labeling- Incomplete click chemistry reaction- Ineffective Western blot transfer or detection | - Optimize propiolic acid concentration and incubation time.- Use fresh click chemistry reagents and ensure the catalyst is active.- Confirm protein transfer with Ponceau S staining and check the activity of your detection reagents. |
| High Background | - Incomplete blocking- Non-specific binding of the detection reagent | - Increase blocking time or try a different blocking agent.<[9]br>- Add a detergent like Tween-20 to your wash buffers. |
| Multiple Bands | - Protein degradation- Non-specific labeling | - Use fresh protease inhibitors during cell lysis.<[17]br>- Optimize labeling conditions to minimize cellular stress. |
The Future: Copper-Free Click Chemistry and Beyond
A significant advancement in this field is the development of copper-free click chemistry. [15][16]This approach utilizes strained cyclooctyne derivatives that react spontaneously with azides without the need for a cytotoxic copper catalyst. [18]This is particularly advantageous for live-cell imaging and in vivo studies. [15][19]
Conclusion
The Western blot validation of proteins labeled with propiolic acid sodium salt is a robust and versatile method for studying the dynamic proteome. Its high specificity, non-radioactive nature, and adaptability make it a valuable tool for researchers in various fields. By understanding the principles behind each step, carefully optimizing experimental conditions, and being aware of the available alternatives, scientists can confidently employ this technique to gain deeper insights into the complex world of protein synthesis and function.
References
-
Creative Biolabs. Western Blot Protocol. [Link]
-
Biocompare. (2019, May 21). Western Blot Tools and Techniques Evolving Rapidly. [Link]
-
Technology Networks. (2022, March 10). How To Choose the Right Western Blot Detection Method. [Link]
-
Pumbo, E. (2020, June 23). Antibody validation by Western Blot SOP #012. Protocols.io. [Link]
-
ResearchGate. Western blot validation of proteins consistently deregulated by.... [Link]
-
G-Biosciences. (2012, November 24). Identification of Protein Using Western Blot Reagents. [Link]
-
Codreanu, S. G., et al. (2011). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology, 24(9), 1590–1600. [Link]
-
Uttamapinant, C., et al. (2010). Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents. Angewandte Chemie International Edition, 49(32), 5521–5525. [Link]
-
Dieck, C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 58(1), 7.11.1–7.11.19. [Link]
-
Lehtinen, M., et al. (2023). Comparison of Automated and Traditional Western Blotting Methods. Methods and Protocols, 6(2), 34. [Link]
-
ACS Publications. (2024, January 12). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. [Link]
-
Uttamapinant, C., et al. (2012). Re-directing lipoic acid ligase for cell surface protein labeling with small-molecule probes. Nature Chemical Biology, 8(2), 198–204. [Link]
-
Baskin, J. M., et al. (2010). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences, 107(5), 1821–1826. [Link]
-
Li, V. S., & Ching, Y. P. (2012). Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction. In Wnt Signaling (pp. 135–143). Humana Press. [Link]
-
Jena Bioscience. Amino Acid-based Fluorescent & Biotin Protein Labeling. [Link]
-
Boster Biological Technology. (2024, November 15). Common Troubleshooting Tips for Western Blot Results. [Link]
-
IQAC-CSIC. Protein labeling methods. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Bio-protocol. (2019, May 22). Non-canonical amino acid labeling in proteomics and biotechnology. [Link]
-
ResearchGate. (2025, August 6). Copper-free click chemistry for dynamic in vivo imaging. [Link]
-
Max Planck Institute for Brain Research. (2011, November 24). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. [Link]
-
MDPI. (2023, April 20). Comparison of Automated and Traditional Western Blotting Methods. [Link]
-
MDPI. (2021, March 19). Copper-Free 'Click' Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia. [Link]
-
Speers, A. E., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Chemical Reviews, 114(1), 587–608. [Link]
-
Przybylski, M., et al. (1995). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Mass Spectrometry in the Biological Sciences (pp. 259–275). Springer. [Link]
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brain.mpg.de [brain.mpg.de]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 13. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 14. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using the sodium salt form of propiolic acid in aqueous media
Executive Summary
The Shift to Solid-State Alkynyl Reagents
In modern drug discovery and Green Chemistry, the physical state of reagents significantly dictates process scalability and reproducibility. Propiolic acid (2-propynoic acid), a fundamental C3 building block, has traditionally been employed in its free acid form. However, its corrosive nature, volatility, and instability in aqueous environments present substantial challenges.
This guide analyzes the technical advantages of switching to Sodium Propiolate (the sodium salt form) . Our comparative analysis demonstrates that the salt form offers superior pH control, enhanced reaction kinetics in transition-metal-catalyzed cycles, and a safer handling profile for high-throughput screening (HTS) and aqueous-phase synthesis.
Part 1: Physicochemical & Handling Comparison
The immediate advantage of sodium propiolate lies in its thermodynamics and physical state. While the free acid is a volatile liquid prone to polymerization, the salt is a stable crystalline solid.
Table 1: Comparative Physicochemical Matrix
| Feature | Propiolic Acid (Free Acid) | Sodium Propiolate (Salt Form) | Impact on Aqueous Synthesis |
| Physical State | Liquid (Oil) | Crystalline Solid | Precision: Solids allow for gravimetric weighing, eliminating density-temperature corrections needed for liquids. |
| pKa / pH | pKa ~1.8 (Strongly Acidic) | pH ~8.5–9.0 (in solution) | Catalyst Stability: The salt prevents the pH drop that often deactivates sensitive transition metal catalysts (e.g., Pd, Cu). |
| Solubility | Miscible (but ionizes) | Highly Soluble (>1 g/mL) | Ionic Strength: The salt immediately increases ionic strength, promoting "salting-in" of hydrophobic coupling partners. |
| Stability | Polymerizes explosively; Volatile | Stable at room temp; Non-volatile | Safety: Removes inhalation hazards and risk of exothermic polymerization during storage. |
| Corrosivity | High (Lachrymator) | Low (Irritant) | Equipment: Compatible with standard stainless steel and glass; free acid corrodes metal needles/injectors. |
Part 2: Performance in Key Reaction Classes
Aqueous Click Chemistry (CuAAC)
The Challenge: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the formation of the active Copper(I)-acetylide species is pH-sensitive. Using free propiolic acid lowers the reaction pH, potentially protonating the copper-carbon bond or requiring excess base (e.g., NaOH) to drive the equilibrium, which introduces heat and variability.
The Sodium Propiolate Advantage:
-
Auto-Buffering: The salt provides the propiolate anion (
) directly, maintaining a slightly basic pH optimal for Cu(I) catalysis. -
Ligand Protection: Prevents acid-promoted dissociation of accelerating ligands (e.g., THPTA, TBTA).
Experimental Protocol: Aqueous Triazole Synthesis
Target: Synthesis of 1-substituted-1,2,3-triazole-4-carboxylic acids.
-
Reagent Prep: Dissolve Sodium Propiolate (1.2 equiv) in water.
-
Substrate Addition: Add Azide substrate (1.0 equiv). If insoluble, use a minimal amount of t-BuOH (Water/t-BuOH 4:1).
-
Catalyst Loading: Add
(1 mol%) and Sodium Ascorbate (10 mol%). -
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: The reaction remains homogeneous (or forms a clean precipitate) without pH adjustment.
-
-
Workup: Acidify with 1M HCl to precipitate the free acid form of the triazole product.
Decarboxylative Cross-Coupling
The Challenge: Palladium-catalyzed decarboxylative couplings release
The Sodium Propiolate Advantage:
-
Direct Transmetallation: The carboxylate anion is already formed, allowing immediate coordination to the metal center.
-
Atom Economy: Eliminates the need for stoichiometric external bases.
Figure 1: Mechanism of Decarboxylative Coupling. Sodium Propiolate bypasses the initial deprotonation step required by the free acid, accelerating the entry into the catalytic cycle.
Part 3: Decision Framework & Safety
When to Use Which Form?
| Application Scenario | Recommended Form | Rationale |
| Scale-up (>100g) | Sodium Salt | Eliminates corrosion of stainless steel reactors; avoids exothermic neutralization steps. |
| Anhydrous Organic Synthesis | Free Acid (or Ester) | Salts have poor solubility in pure DCM/THF without phase transfer catalysts (e.g., 18-crown-6). |
| Bioconjugation (pH 7.4) | Sodium Salt | Maintains physiological pH; protects protein integrity during labeling. |
Safety Comparison
-
Propiolic Acid:
-
Hazard: Corrosive (Skin Corr. 1B), Flammable Liquid (Cat 3).
-
Storage: Must be stored at 2–8°C to prevent polymerization.
-
-
Sodium Propiolate:
-
Hazard: Skin Irritant (Cat 2).
-
Storage: Stable at room temperature (hygroscopic – keep desiccated).
-
References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
- Context: Establishes the pH sensitivity of CuAAC reactions and the necessity of buffering in aqueous media.
-
Moon, J., et al. (2008). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." The Journal of Organic Chemistry. Link
- Context: Demonstrates the mechanism of decarboxylative coupling where the carboxyl
-
Li, C. J. (2005). "Organic Reactions in Aqueous Media with a Focus on Carbon-Carbon Bond Formations." Chemical Reviews. Link
- Context: Reviews the benefits of water-soluble salts in enhancing reaction r
-
PubChem. (2024). "Sodium Propiolate Compound Summary." National Library of Medicine. Link
- Context: Authoritative source for physicochemical data (solubility, stability)
Comparative Guide: Characterization of Triazoles from Propiolic Acid Sodium Salt
This guide provides a technical comparison and characterization framework for triazoles derived from Sodium Propiolate (the sodium salt of propiolic acid) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
It addresses a critical duality in the behavior of this reagent: Sodium Propiolate can serve as a precursor for 1,4-disubstituted triazole-4-carboxylic acids (retention of the carboxylate) OR act as a safer surrogate for gaseous acetylene to yield 1-monosubstituted triazoles (via in situ decarboxylation).
Executive Summary & Mechanistic Duality
Sodium propiolate (
The Bifurcating Pathway
The reaction outcome is dictated by the stability of the Copper(I)-Carboxylate intermediate.
-
Pathway A (Retention): Occurs under mild, buffered conditions. Yields Triazole-4-Carboxylic Acids (versatile linkers for bioconjugation).
-
Pathway B (Decarboxylation): Occurs under thermal stress or specific catalytic influence (e.g., Cu/C flow). Yields N-substituted Triazoles (mimicking acetylene gas reactions).
Mechanistic Flowchart
The following diagram illustrates the divergence between carboxylate retention and decarboxylative "click" pathways.
Figure 1: Bifurcation of sodium propiolate reactivity in CuAAC reactions. Pathway selection is controlled by temperature and pH.
Comparative Analysis: Sodium Propiolate vs. Alternatives
This section objectively compares Sodium Propiolate against standard alkyne sources used in medicinal chemistry.
| Feature | Sodium Propiolate | Methyl Propiolate (Ester) | Propargyl Alcohol | Acetylene Gas |
| Primary Product | Triazole-4-Carboxylate (Salt) | Triazole-4-Carboxylate (Ester) | Triazole-4-Methanol | Unsubstituted Triazole |
| Solubility | High (Water) | High (Organics) | High (Water/Organic) | Low (Gas) |
| Reactivity | Moderate (Risk of Cu-chelation) | High | High | High |
| Post-Reaction | Ready for coupling (Acid form) | Requires Hydrolysis | Requires Oxidation | N/A |
| Safety Profile | Safe Solid | Safe Liquid | Safe Liquid | Explosive Hazard |
| Key Downside | Decarboxylation Risk ; Incompatible with acidic media | Hydrolysis step adds synthetic overhead | Oxidation step adds synthetic overhead | Handling difficulty |
Expert Insight: Use Sodium Propiolate when working with biological targets (proteins/DNA) in aqueous media where avoiding a subsequent hydrolysis step (needed for esters) is critical. Use Methyl Propiolate if the reaction must be performed in non-polar organic solvents (DCM, Toluene).
Experimental Protocols
Protocol A: Synthesis of Triazole-4-Carboxylic Acids (Retention)
Target: Bioconjugation linkers.
-
Reagents: Azide (1.0 equiv), Sodium Propiolate (1.2 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H₂O (1:1). Note: Water is essential to solubilize the salt.
-
Procedure:
-
Dissolve azide and sodium propiolate in the solvent mixture.
-
Add CuSO₄ solution followed immediately by Sodium Ascorbate solution.
-
Critical Step: Monitor pH. Maintain pH ~7.0-7.5. Acidic pH accelerates decarboxylation.
-
Stir at Room Temperature (20-25°C) for 12-24 hours. Do not heat.
-
Workup: Acidify carefully to pH 3 to precipitate the free acid triazole, or purify via ion-exchange chromatography.
-
Protocol B: Synthesis of Unsubstituted Triazoles (Decarboxylative)
Target: Using Propiolate as a safe Acetylene surrogate.
-
Reagents: Azide (1.0 equiv), Propiolic Acid/Salt (1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃.
-
Solvent: DMSO or DMF.
-
Procedure:
-
Combine reagents in a pressure tube.
-
Heat to 60-80°C . The elevated temperature and base promote decarboxylation of the copper-acetylide intermediate before or during the cycloaddition.
-
Observation: Gas evolution (CO₂) indicates successful decarboxylation.
-
Characterization & Data Interpretation
Distinguishing between the retained carboxylate product and the decarboxylated byproduct is the primary analytical challenge.
Nuclear Magnetic Resonance (NMR) Fingerprinting
| Signal | Triazole-4-Carboxylic Acid (Product A) | 1-Substituted Triazole (Product B) |
| Triazole C5-H | Singlet (1H) at 8.2 – 8.8 ppm | Doublet (1H) at 7.7 – 8.2 ppm ( |
| Triazole C4-H | Absent (Substituted by -COOH) | Doublet (1H) at 7.5 – 7.9 ppm ( |
| COOH Proton | Broad singlet >11.0 ppm (if protonated) | Absent |
| Two signals: ~128 ppm (CH), ~140 ppm (C-COOH) | Two signals: ~120-125 ppm (CH), ~130-135 ppm (CH) | |
| Distinct signal at ~160-165 ppm | Absent |
Data Analysis Tip: In
Mass Spectrometry (HRMS)[3]
-
Product A:
Da (Mass of ). -
Product B:
Da (Mass of ). -
Note: A mass difference of 44 Da (loss of
) is the diagnostic flag.
Troubleshooting & Validation (Self-Validating Systems)
Issue: The "Red Precipitate" Phenomenon[2][4]
-
Observation: The reaction turns turbid red/brown and stalls.
-
Cause: Formation of insoluble Copper(I)-Propiolate polymer. This sequesters the catalyst.
-
Solution:
-
Increase Ascorbate: Ensure Cu(II) is fully reduced to Cu(I) before adding the alkyne.
-
Ligand Stabilization: Add TBTA or THPTA (1-2 mol%). These ligands stabilize the Cu(I) state and prevent the formation of insoluble acetylide aggregates.
-
Order of Addition: Add the alkyne last to a pre-reduced catalyst-azide mixture.
-
Issue: Incomplete Conversion / Mixed Products
-
Observation: NMR shows a mixture of acid and decarboxylated product.
-
Validation Step: Check the reaction temperature. If T > 40°C, decarboxylation is thermodynamically favored. Keep T < 25°C for acid retention.
References
-
Himo, F., et al. (2005).[1] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity." Journal of the American Chemical Society.[1] Link
-
Xu, M., et al. (2011).[2] "A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process." Synthesis. Link[2]
-
Jankovič, D., et al. (2022).[1][3] "Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles."[1] The Journal of Organic Chemistry. Link
-
Shao, C., et al. (2011). "Copper-catalyzed decarboxylative azide–alkyne cycloaddition: a convenient synthesis of 1-substituted-1,2,3-triazoles." Organic & Biomolecular Chemistry. Link
-
Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link
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Safety Operating Guide
Navigating the Safe Disposal of Propiolic Acid Sodium Salt: A Comprehensive Guide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is as critical as any reaction setup. This guide provides a detailed, safety-centric protocol for the disposal of propiolic acid sodium salt, ensuring the well-being of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the "why," grounding each step in established chemical safety principles.
Immediate Safety Profile: Understanding the Hazard Landscape
| Hazard Classification | Associated Risks & Precautions |
| Toxicity | May be harmful if swallowed or absorbed through the skin.[2] Avoid generating dust. |
| Irritation/Corrosion | Can cause severe skin and eye irritation or burns upon contact.[1][2] |
| Lachrymator | Vapors or dust can irritate the eyes, causing tearing.[1] |
| Reactivity | Incompatible with strong acids and strong oxidizing agents.[3] Contact with strong acids will generate the more hazardous free propiolic acid. |
Pre-Disposal Checklist: Your Foundation for Safe Handling
Before initiating any disposal procedure, ensure the following are in place:
-
Personal Protective Equipment (PPE): A complete set of PPE is non-negotiable. This includes:
-
Chemical safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
Chemically resistant gloves (nitrile or neoprene).
-
Closed-toe shoes.
-
-
Location: All disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Materials:
-
A designated, labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[5]
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For neutralization: a dilute solution of sodium bicarbonate or another weak base.
-
pH paper.
-
-
Knowledge: Familiarize yourself with your institution's specific hazardous waste disposal guidelines and emergency procedures.
Step-by-Step Disposal Procedures
The appropriate disposal method for propiolic acid sodium salt depends on the quantity and form of the waste.
For Small Spills and Contaminated Labware
This procedure is suitable for cleaning up minor spills or decontaminating items like spatulas and weighing boats.
-
Containment: If a small amount of solid has been spilled, carefully sweep it up and place it in the designated hazardous waste container. Avoid raising dust.[6]
-
Decontamination: For contaminated surfaces or labware, use a damp cloth or paper towel to wipe the area.
-
Rinsate Collection: All materials used for cleaning, including gloves, wipes, and any rinsate, must be placed in the sealed hazardous waste container.[7]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: Propiolic Acid Sodium Salt" and includes the date.
For Unused Product or Larger Quantities: Neutralization and Disposal
For larger quantities of propiolic acid sodium salt, a carefully controlled neutralization can reduce its reactivity before collection by a certified waste disposal service. Note: Do not attempt to neutralize large quantities if you are not experienced with the process. In such cases, direct disposal through your institution's hazardous waste program is the safest option.
The Chemistry of Neutralization: Propiolic acid sodium salt is the salt of a weak acid and a strong base, meaning its solution will be slightly alkaline. However, the primary goal of this procedure is to ensure that any unreacted propiolic acid is neutralized. The following protocol should be performed with caution.
Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker with cold water.
-
Dissolution: Slowly dissolve the propiolic acid sodium salt in the water. The solution will likely be slightly basic.
-
pH Check: Use pH paper to check the pH of the solution.
-
Neutralization (if necessary): If the solution is significantly basic (pH > 9), slowly add a dilute solution of a weak acid, such as acetic acid, with constant stirring until the pH is between 6 and 8. If the solution is acidic (which is unlikely but possible due to impurities), slowly add a dilute solution of sodium bicarbonate until the pH is between 6 and 8. Be prepared for some gas evolution (carbon dioxide) if neutralizing an acidic solution with bicarbonate.[5]
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
Visualizing the Disposal Workflow
To aid in decision-making, the following diagrams illustrate the disposal process.
Caption: Decision tree for the disposal of propiolic acid sodium salt.
Caption: Step-by-step workflow for the neutralization of propiolic acid sodium salt waste.
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental contact, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[8] Seek immediate medical attention.
Regulatory Imperatives and Final Recommendations
It is the responsibility of the waste generator to correctly classify and dispose of chemical waste in accordance with local, regional, and national regulations.[3] The procedures outlined in this guide are based on general chemical safety principles. However, you must always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
For any uncertainty or for the disposal of large quantities of propiolic acid sodium salt, the most prudent course of action is to contact your EHS office or a licensed chemical waste disposal company.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic acid. [Link]
-
Redox Ltd. (2023). Safety Data Sheet: Sodium Propionate. [Link]
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Washington State University. (n.d.). Propionic Acid Standard Operating Procedure. [Link]
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ScienceLab.com. (2015). Propionic Acid Safety Data Sheet. [Link]
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Princeton University Environmental Health & Safety. (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. [Link]
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Penta. (2025). Propionic acid Safety Data Sheet. [Link]
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Chem Service, Inc. (2015). SAFETY DATA SHEET: Propionic acid sodium salt. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Propiolic acid, 98%. [Link]
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International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 0557 - SODIUM PROPIONATE. [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
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Industrial Specialties Mfg. (n.d.). Polypropylene Chemical Compatibility Chart. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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IOSR Journal. (2018). Hazardous Material Spillage. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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Merck. (n.d.). 111870 - Sodium propionate, USP, low endotoxin - Safety Data Sheet. [Link]
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Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide. [Link]
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National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE. [Link]
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AIC Wiki. (1984). Hazardous Waste Disposal. [Link]
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Loba Chemie. (n.d.). SODIUM PROPIONATE EXTRA PURE - Safety Data Sheet. [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator. [Link]
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Anhao. (n.d.). Famous propionic acid compatibility chart Exporters, Products. [Link]
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CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
